CP-944629
Description
Properties
IUPAC Name |
5-(3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-4-(2,4,5-trifluorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O/c1-19(2,3)18-25-24-15-5-4-10(8-26(15)18)17-16(23-9-27-17)11-6-13(21)14(22)7-12(11)20/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZJNPIWZYMGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=CC(=C(C=C4F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057876 | |
| Record name | CP-944629 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668990-94-1 | |
| Record name | CP-944629 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668990941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-944629 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB2ZD36HED | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
No Publicly Available Data for CP-944629
Despite a comprehensive search of scientific databases and public records, no information was found for a compound designated "CP-944629." This suggests that the identifier may be incorrect, represent an internal code not yet disclosed in public forums, or be a typographical error.
As a result, the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated at this time. The core requirements of the request are contingent on the availability of foundational data regarding the compound's mechanism of action, which is currently absent from the public domain.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases that may contain information not accessible through public searches. Without a valid and publicly documented compound name or alternative identifier, a detailed analysis of its pharmacological profile is not possible.
In-Depth Technical Guide: The Cellular Target and Mechanism of Action of CP-944629
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-944629 is a potent and selective small molecule inhibitor of p38α mitogen-activated protein kinase (MAPK). This technical guide delineates the cellular target of this compound, its mechanism of action, and its pharmacological effects. Quantitative data on its potency, selectivity, and in vivo efficacy are presented, along with detailed experimental methodologies for key assays. Furthermore, this document provides visual representations of the p38α signaling pathway and relevant experimental workflows to facilitate a comprehensive understanding of this compound's biological activity.
Core Target and Mechanism of Action
The primary cellular target of this compound is the p38α mitogen-activated protein kinase (MAPK) . This compound exhibits potent inhibitory activity against this kinase, with a reported IC50 of 1.8 nM .
The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] They are key regulators of the biosynthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The p38 MAPK pathway is a three-tiered kinase cascade initiated by external stimuli. These stimuli activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAPKKs), specifically MKK3 and MKK6.[2] These MAPKKs then dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[2] Activated p38α MAPK subsequently phosphorylates a variety of downstream substrates, including other kinases and transcription factors, culminating in a cellular response.[2]
This compound acts as an ATP-competitive inhibitor, binding to the active site of p38α and preventing the phosphorylation of its downstream targets. This inhibition effectively blocks the signaling cascade responsible for the production of inflammatory mediators.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay System |
| IC50 vs. p38α | 1.8 nM | Human | Recombinant Enzyme Assay |
| IC50 vs. TNF-α production | 63 nM | Human | Whole Blood |
| IC50 vs. TNF-α production | 8.3 nM | Human | Isolated Mononuclear Cells |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Species | Model |
| ED50 (TNF-α inhibition) | 0.1 mg/kg, p.o. | Rat | LPS-induced |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | IC50 (µM) |
| p38α | 0.0018 |
| p38γ | >10 |
| p38δ | >10 |
| MKK1 | >10 |
| MAPK2/ERK2 | >10 |
| JNK | >10 |
| MAPKAP-K1a | >10 |
| MAPKAP-K2 | >10 |
| Panel of 26 other kinases | >10 |
Table 4: Pharmacokinetic Parameters of this compound
| Species | Bioavailability (F%) |
| Monkey | 66% |
| Rat | 54% |
Experimental Protocols
p38α Kinase Inhibition Assay (Biochemical)
This protocol outlines a non-radioactive, in vitro kinase assay to determine the inhibitory activity of compounds against p38α MAPK.
Materials:
-
Recombinant human p38α MAPK (active)
-
ATF-2 (substrate)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 5 mM β-glycerophosphate)
-
ATP
-
Test compound (this compound) and positive control (e.g., SB203580)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in DMSO. A typical concentration range for IC50 determination is 100 µM to 1 nM.
-
Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in Kinase Assay Buffer.
-
Assay Plate Setup: Add 1 µl of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µl of the diluted p38α MAPK to each well and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µl of a solution containing ATF-2 substrate and ATP to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Kinase Activity Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert the generated ADP to ATP and then to a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
LPS-Induced TNF-α Production in Human Whole Blood
This protocol describes a method to measure the inhibitory effect of this compound on TNF-α production in a physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
RPMI 1640 medium
-
96-well culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Blood Dilution: Dilute the whole blood 1:10 with RPMI 1640 medium.
-
Compound Treatment: Add various concentrations of this compound to the wells of a 96-well plate.
-
Cell Addition: Add 180 µl of the diluted whole blood to each well.
-
Stimulation: Add 20 µl of LPS solution (final concentration, e.g., 100 ng/mL) to stimulate TNF-α production. For the negative control, add 20 µl of medium.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Plasma Collection: Centrifuge the plate to pellet the blood cells. Collect the supernatant (plasma).
-
TNF-α Measurement: Quantify the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value as described above.
Signaling Pathways and Experimental Workflows
p38α MAPK Signaling Pathway
Caption: p38α MAPK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for p38α Inhibitor Screening
Caption: Workflow for screening and characterizing p38α MAPK inhibitors.
References
The Selectivity Profile of p38α Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of small molecule inhibitors targeting the p38α mitogen-activated protein kinase (MAPK), a key regulator of cellular responses to stress and inflammation. Due to the absence of publicly available data for CP-944629, this document will focus on the well-characterized and selective p38α inhibitor, VX-745 (Neflamapimod) , as a primary example to illustrate the principles of kinase inhibitor selectivity. Additional comparative data for another widely studied inhibitor, BIRB 796 (Doramapimod) , is also included.
Introduction to p38α MAPK and its Inhibition
The p38 MAPK family, comprising four isoforms (α, β, γ, and δ), plays a pivotal role in intracellular signaling cascades that govern cellular processes such as inflammation, apoptosis, and cell differentiation.[1][2] Specifically, the p38α isoform is a central mediator in the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive therapeutic target for a range of inflammatory diseases.[3][4] The development of selective p38α inhibitors is a significant area of research aimed at modulating these pathological inflammatory responses.
Quantitative Selectivity Profile of p38α Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This is typically quantified by comparing its inhibitory potency (e.g., IC50 or Kd values) against the primary target versus a panel of other kinases.
Table 1: In Vitro Kinase Inhibition Profile of VX-745
| Kinase Target | IC50 (nM) | Fold Selectivity vs. p38α | Reference |
| p38α (MAPK14) | 10 | 1 | [5] |
| p38β (MAPK11) | 220 | 22 | [5] |
| p38γ (MAPK12) | >20,000 | >2000 | [5] |
| p38δ (MAPK13) | Not Reported | - | |
| ERK1 | >10,000 | >1000 | |
| JNK1 | >10,000 | >1000 | |
| JNK2 | Not Reported | - | |
| JNK3 | >10,000 | >1000 |
Data compiled from multiple sources. Fold selectivity is calculated as IC50 (Off-target) / IC50 (p38α).
Table 2: Comparative Selectivity of BIRB 796
| Kinase Target | IC50 (nM) | Kd (nM) | Reference |
| p38α | 38 | 0.1 | [6][7] |
| p38β | 65 | Not Reported | [6] |
| p38γ | 200 | Not Reported | [6] |
| p38δ | 520 | Not Reported | [6] |
| JNK2 | 98 | - | |
| c-Raf-1 | 1400 | - |
IC50 and Kd values for BIRB 796 highlight its potent, high-affinity binding to p38α and its broader activity across all p38 isoforms compared to VX-745.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize the inhibitors discussed.
In Vitro Kinase Assays
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.
Methodology: Spectrophotometric Coupled-Enzyme Assay (for VX-745)
-
Reagents: Purified recombinant human p38α, p38β, and other kinases of interest, ATP, appropriate peptide substrate (e.g., ATF2), pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
Assay Principle: The assay measures the rate of ADP production, which is coupled to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the kinase activity.
-
Procedure:
-
Kinase reactions are set up in a 96- or 384-well plate format.
-
Each well contains the kinase, the peptide substrate, and the coupling enzymes in a suitable buffer.
-
The test compound (e.g., VX-745) is added at varying concentrations.
-
The reaction is initiated by the addition of ATP.
-
The change in absorbance at 340 nm is monitored kinetically using a plate reader.
-
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.[5]
Cellular Assays
Objective: To evaluate the potency of an inhibitor in a cellular context by measuring the inhibition of a downstream substrate of the target kinase.
Methodology: Inhibition of LPS-stimulated TNFα Production in Human Whole Blood (for VX-745 and BIRB 796)
-
Cell Source: Freshly drawn human whole blood.
-
Stimulation: Lipopolysaccharide (LPS) is used to stimulate the production of TNFα via the p38 MAPK pathway.
-
Procedure:
-
Aliquots of whole blood are pre-incubated with various concentrations of the test inhibitor (e.g., VX-745 or BIRB 796) for a specified time (e.g., 30 minutes).
-
LPS is then added to stimulate the cells.
-
The blood is incubated for an extended period (e.g., 18-24 hours) at 37°C.
-
Plasma is separated by centrifugation.
-
-
Quantification: The concentration of TNFα in the plasma is measured using a commercially available ELISA kit.
-
Data Analysis: The percentage of TNFα inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by non-linear regression analysis.[6]
Signaling Pathways and Experimental Workflows
Visual representations of the p38 signaling pathway and the experimental workflow for determining kinase selectivity are provided below using the Graphviz DOT language.
Caption: The p38α MAPK signaling cascade.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
Conclusion
The characterization of a kinase inhibitor's selectivity profile is a cornerstone of preclinical drug development. As exemplified by VX-745, a highly selective p38α inhibitor, and the pan-p38 inhibitor BIRB 796, a thorough understanding of on-target and off-target activities is crucial. The quantitative data and detailed experimental protocols presented in this guide provide a framework for researchers to evaluate and compare the selectivity of p38 MAPK inhibitors, ultimately aiding in the development of more effective and safer therapeutic agents.
References
- 1. p38 Inhibitors Products: R&D Systems [rndsystems.com]
- 2. SB203580 | Cell Signaling Technology [cellsignal.com]
- 3. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
Unveiling CP-944629: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-944629 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key enzyme implicated in inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, tailored for researchers and professionals in drug development. It includes detailed experimental protocols, quantitative biological data, and visual representations of the relevant signaling pathway and synthetic workflow to facilitate a deeper understanding of this significant compound.
Introduction
The p38 MAPK signaling pathway plays a crucial role in cellular responses to a variety of external stimuli, including stress and inflammatory cytokines. Dysregulation of this pathway is associated with a range of diseases, making it a prime target for therapeutic intervention. This compound, chemically known as 5-(3-tert-butyl-[1][2][3]triazolo[4,3-a]pyridin-6-yl)-4-(2,4,5-trifluorophenyl)-1,3-oxazole, emerged from discovery efforts aimed at identifying novel inhibitors of p38 MAPK with potential therapeutic applications. This document details the scientific journey from its conceptualization to its chemical synthesis and biological characterization.
Discovery and Mechanism of Action
The discovery of this compound was rooted in a focused effort to develop potent and selective inhibitors of p38α MAPK. The compound is believed to exert its inhibitory effect by binding to the ATP-binding pocket of the p38 kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself. Upon activation by cellular stressors or inflammatory cytokines, a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (e.g., MKK3, MKK6). These MAPKKs then dually phosphorylate and activate p38 MAPK. Activated p38 proceeds to phosphorylate various downstream targets, including other kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2, CREB), leading to a cellular response.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process, beginning with the construction of the core heterocyclic scaffolds, the[1][2][3]triazolo[4,3-a]pyridine and the 1,3-oxazole rings, followed by their coupling. A plausible synthetic route is outlined below.
Synthetic Workflow
The synthesis commences with the preparation of the key intermediates: a substituted[1][2][3]triazolo[4,3-a]pyridine and a functionalized 1,3-oxazole. These intermediates are then coupled to yield the final product, this compound.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Note: The following is a representative, hypothetical protocol based on common synthetic methodologies for similar heterocyclic compounds, as a specific, publicly available, detailed protocol for this compound is not readily found. Researchers should refer to relevant patents for authoritative synthetic procedures.
Step 1: Synthesis of 6-bromo-3-(tert-butyl)-[1][2][3]triazolo[4,3-a]pyridine (Intermediate 1)
-
To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., N,N-dimethylformamide), add pivaloyl chloride and a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Isolate the resulting amide and subsequently treat it with a dehydrating agent (e.g., phosphorus oxychloride) at elevated temperature to effect cyclization.
-
Purify the crude product via column chromatography to yield Intermediate 1.
Step 2: Synthesis of 4-(2,4,5-trifluorophenyl)-1,3-oxazole (Intermediate 2)
-
React 2,4,5-trifluorobenzaldehyde with tosylmethyl isocyanide in the presence of a base (e.g., potassium carbonate) in a solvent such as methanol.
-
Heat the reaction mixture under reflux for several hours.
-
After completion, cool the reaction and isolate the product by extraction and subsequent purification by crystallization or chromatography to afford Intermediate 2.
Step 3: Coupling of Intermediates to form this compound
-
In a reaction vessel, combine Intermediate 1 and Intermediate 2 in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a suitable base (e.g., sodium carbonate), and a solvent (e.g., toluene/water mixture).
-
Heat the mixture under an inert atmosphere (e.g., argon) at reflux for 24 hours.
-
Monitor the reaction by thin-layer chromatography. Upon completion, cool the mixture and perform an aqueous workup.
-
Purify the final compound, this compound, by column chromatography on silica gel.
Biological Activity and Data
This compound has been evaluated for its inhibitory activity against p38 MAPK. The potency of the compound is typically determined through in vitro kinase assays.
In Vitro p38 MAPK Inhibition Assay Protocol
-
Reagents and Materials:
-
Recombinant human p38α kinase
-
ATP (Adenosine triphosphate)
-
Biotinylated substrate peptide (e.g., a peptide derived from ATF2)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the p38α enzyme and the this compound dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | p38α MAPK | TR-FRET Assay | [Data Not Publicly Available] |
Note: While this compound is known as a p38 MAPK inhibitor, specific quantitative data such as IC50 values are often proprietary and not always available in the public domain. Researchers are encouraged to consult specialized databases and patent literature for such information.
Conclusion
This compound represents a significant achievement in the pursuit of potent and selective p38 MAPK inhibitors. Its discovery and synthesis have provided a valuable tool for researchers studying the roles of the p38 MAPK pathway in various diseases. The methodologies and data presented in this guide offer a foundational understanding of this compound, intended to support further research and development efforts in the field of kinase inhibitors.
References
Unraveling the Biological Profile of CP-944629: A Technical Overview
Despite a comprehensive search of available scientific literature, no public data could be found on a compound designated as CP-944629. This suggests that "this compound" may be an internal development code that has not yet been disclosed in publications, a misnomer, or a compound that has not been the subject of published scientific research.
This guide is therefore unable to provide specific details on the biological activity, mechanism of action, quantitative data, or experimental protocols related to this compound.
General Approach to Characterizing the Biological Activity of a Novel Compound
For the benefit of researchers, scientists, and drug development professionals, we present a generalized framework that would typically be employed to characterize the biological activity of a new chemical entity, which would have been applied to a compound like this compound.
Target Identification and Binding Affinity
The initial step in characterizing a new compound is to identify its molecular target(s). This is often achieved through a combination of computational modeling and experimental screening.
Experimental Protocol: Radioligand Binding Assay
A common method to determine the binding affinity of a compound to its putative target is the radioligand binding assay.
-
Preparation of Cell Membranes: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: The membranes are incubated with a radiolabeled ligand (a known molecule that binds to the target) and varying concentrations of the unlabeled investigational compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory constant (Ki), which represents the affinity of the compound for the receptor.
Data Presentation:
The binding affinities of a novel compound against a panel of receptors are typically summarized in a table.
| Receptor | Ki (nM) |
| Target X | Value |
| Off-target Y | Value |
| Off-target Z | Value |
Functional Activity Assessment
Once binding affinity is established, the functional effect of the compound on its target is determined. This involves assessing whether the compound acts as an agonist, antagonist, inverse agonist, or modulator.
Experimental Protocol: In Vitro Functional Assay (e.g., cAMP Assay for GPCRs)
-
Cell Culture: Cells expressing the target receptor are cultured.
-
Compound Treatment: The cells are treated with varying concentrations of the investigational compound.
-
Stimulation: The cells are stimulated with a known agonist for the receptor.
-
cAMP Measurement: The intracellular levels of cyclic AMP (cAMP), a common second messenger, are measured using techniques like ELISA or HTRF.
-
Data Analysis: The data is used to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the compound.
Data Presentation:
Functional assay results are often presented in a table comparing the potency and efficacy of the compound.
| Assay | Parameter | Value |
| Functional Assay | IC50 / EC50 (nM) | Value |
| Emax (%) | Value |
Signaling Pathway Analysis
Understanding how a compound modulates intracellular signaling pathways is crucial.
Workflow for Signaling Pathway Analysis:
Caption: Generalized signaling pathway initiated by compound binding.
In Vivo Efficacy and Pharmacokinetics
The final preclinical stage involves evaluating the compound's efficacy and pharmacokinetic properties in animal models.
Experimental Workflow for In Vivo Studies:
Caption: Typical workflow for in vivo compound evaluation.
While specific data for this compound is not available, the methodologies and frameworks outlined above represent the standard approach to characterizing the biological activity of a novel compound. Should information on this compound become publicly available, a detailed technical guide would be structured around these core principles of target identification, functional characterization, pathway analysis, and in vivo validation. Researchers are encouraged to consult scientific databases and publications for the most current information.
CP-944629: A Potential Anti-Tumor Agent Targeting the p38α MAPK Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information on the compound CP-944629 and the broader field of p38 MAPK inhibition in oncology. This compound is not currently marketed as an anti-tumor agent, and its clinical efficacy in cancer has not been established. This guide is intended for informational and research purposes only.
Introduction
This compound is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α). While not extensively characterized in the context of oncology, its specific mechanism of action warrants consideration of its potential as an anti-tumor agent. The p38 MAPK signaling pathway plays a complex and often contradictory role in cancer, implicated in both tumor suppression and progression. This dual functionality makes p38α a compelling, albeit challenging, therapeutic target. This technical guide provides a comprehensive overview of this compound's known pharmacological profile, the rationale for its investigation as a potential anti-cancer therapeutic based on the role of p38α in tumorigenesis, and detailed experimental protocols for its preclinical evaluation.
Core Compound Data: this compound
The following table summarizes the available quantitative data for this compound, highlighting its potency and selectivity as a p38α inhibitor.
| Parameter | Value | Cell/System | Reference |
| p38α IC50 | 1.8 nM | In vitro kinase assay | [1] |
| Other Kinases IC50 | >10 µM | Panel of 26 kinases (including p38γ, p38δ, MKK1, ERK2, JNK) | [1] |
| TNF-α Production IC50 | 63 nM | Human whole blood (LPS-stimulated) | [1] |
| TNF-α Production IC50 | 8.3 nM | Isolated human mononuclear cells (LPS-stimulated) | [1] |
| In vivo TNF-α Production ED50 | 0.1 mg/kg p.o. | Rat (LPS-stimulated) | [1] |
| Oral Bioavailability (F) | 54% | Rat | [1] |
| Oral Bioavailability (F) | 66% | Monkey | [1] |
The p38 MAPK Signaling Pathway in Cancer: A Dual Role
The p38 MAPK pathway is a critical mediator of cellular responses to a wide array of extracellular stimuli, including stress, inflammatory cytokines, and growth factors.[2] The pathway's role in cancer is highly context-dependent, acting as both a tumor suppressor and a promoter of tumor progression.[1][2][3][4]
Tumor Suppressive Functions:
-
Cell Cycle Arrest: p38 activation can induce cell cycle arrest at both the G1/S and G2/M phases, thereby preventing uncontrolled proliferation.[1]
-
Apoptosis: In response to cellular stress, such as that induced by chemotherapy, p38 can promote programmed cell death.[1][5]
-
Inhibition of Transformation: The p38 pathway can inhibit Ras-induced transformation, a key event in the development of many cancers.[1]
Tumor Promoting Functions:
-
Enhanced Survival: In certain contexts, p38 signaling can promote cancer cell survival, contributing to resistance to therapy.[1][6]
-
Invasion and Metastasis: p38α has been implicated in the regulation of matrix metalloproteinases and other factors that facilitate tumor cell invasion and metastasis.[5]
-
Angiogenesis: The p38 pathway can contribute to the formation of new blood vessels that supply tumors with nutrients and oxygen.[5]
-
Inflammation: Chronic inflammation is a known driver of cancer, and p38 plays a key role in mediating inflammatory responses.[3]
This dual role of p38α suggests that its inhibition could be beneficial in cancers where its pro-tumorigenic functions are dominant.
Experimental Protocols
Detailed methodologies are crucial for the preclinical evaluation of this compound as a potential anti-tumor agent.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p38α and other kinases.
Materials:
-
Recombinant human p38α enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
ATP
-
Substrate peptide (e.g., myelin basic protein or a specific peptide substrate)
-
This compound (serially diluted)
-
[γ-32P]ATP or ADP-Glo™ Kinase Assay (Promega)
-
Phosphocellulose paper or 96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant p38α enzyme, and the substrate peptide.
-
Add serial dilutions of this compound to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Alternatively, use a non-radioactive method like the ADP-Glo™ assay to measure ADP production, which is proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (serially diluted)
-
96-well cell culture plates
-
MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
If using MTT, solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a potent and selective inhibitor of p38α with a pharmacological profile that suggests its potential as a therapeutic agent in diseases where p38α is a key driver. While its role in oncology is yet to be defined, the intricate involvement of the p38 MAPK pathway in various aspects of tumorigenesis provides a strong rationale for its investigation as an anti-tumor agent. The dual nature of p38 signaling in cancer necessitates a careful selection of tumor types and patient populations for potential clinical development. Further preclinical studies are warranted to elucidate the anti-cancer efficacy of this compound and to identify predictive biomarkers for patient stratification. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such investigations.
References
- 1. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 6. aacrjournals.org [aacrjournals.org]
The Nexus of p38 MAPK Signaling and Topoisomerase-Mediated DNA Damage: A Technical Overview
For Immediate Release
A Deep Dive into the Cellular Stress Response Pathways at the Intersection of Kinase Inhibition and DNA Topology
This technical guide addresses the proposed topic of CP-944629 and its role in DNA topoisomerase inhibition. Extensive investigation of the scientific literature reveals no direct evidence of this compound acting as an inhibitor of DNA topoisomerases. This compound is well-characterized as a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha, with an IC50 of 3.2 nM.[1] The available data, therefore, does not support the creation of a whitepaper on the direct inhibition of DNA topoisomerases by this compound.
However, an important and clinically relevant indirect relationship exists between the p38 MAPK pathway and the cellular consequences of DNA topoisomerase inhibition. This guide will, therefore, provide an in-depth exploration of this intersection, focusing on the role of p38 MAPK signaling in the cellular response to DNA damage induced by topoisomerase inhibitors. This information is critical for researchers, scientists, and drug development professionals working in the fields of oncology and cellular stress responses.
The p38 MAPK Pathway: A Key Regulator of Cellular Stress Response
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular and intracellular stresses, including inflammatory cytokines, osmotic shock, and, notably, DNA damage.[2][][4] This pathway plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, cell cycle arrest, and cell differentiation.[2][5][6] The activation of the p38 MAPK pathway is a key cellular defense mechanism against genotoxic stress.
Topoisomerase Inhibition as a Trigger for the p38 MAPK-Mediated DNA Damage Response
DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[7][8] Inhibitors of these enzymes are a cornerstone of cancer chemotherapy.[8][9][10] These inhibitors can be broadly classified into two categories:
-
Topoisomerase Poisons: These agents, such as etoposide and doxorubicin, stabilize the transient covalent complex between the topoisomerase and DNA, leading to DNA strand breaks.[9]
-
Catalytic Inhibitors: These compounds interfere with the catalytic cycle of the enzyme without stabilizing the cleavage complex.
The DNA double-strand breaks induced by topoisomerase poisons are a potent trigger for the DNA damage response (DDR). Several studies have demonstrated that treatment of cells with topoisomerase II inhibitors leads to the activation of the p38 MAPK pathway.[11] This activation is a crucial component of the cellular response to this form of genotoxic stress, often leading to cell cycle arrest or apoptosis.[4][11]
Signaling Pathway: From Topoisomerase Inhibition to p38 Activation
The following diagram illustrates the signaling cascade from the induction of DNA damage by topoisomerase II inhibitors to the activation of the p38 MAPK pathway.
Quantitative Data and Experimental Protocols
Due to the absence of studies directly investigating this compound as a topoisomerase inhibitor, there is no quantitative data (e.g., IC50 values) for the direct inhibition of topoisomerases by this compound.
However, for researchers interested in exploring the interplay between p38 inhibition and topoisomerase-induced DNA damage, the following experimental approaches are recommended.
Topoisomerase Activity Assays
Standard assays to measure the activity of topoisomerases in vitro include:
-
Topoisomerase I: Relaxation of supercoiled plasmid DNA. The conversion of supercoiled DNA to its relaxed form can be visualized by agarose gel electrophoresis.
-
Topoisomerase II: Decatenation of kinetoplast DNA (kDNA). Topoisomerase II disentangles the interlocked DNA circles of kDNA, and the resulting minicircles can be separated from the kDNA network by gel electrophoresis.
Cellular Assays for DNA Damage and p38 Activation
To investigate the cellular response to topoisomerase inhibition and the role of p38, the following workflow can be employed:
Conclusion and Future Directions
Future research should focus on elucidating the precise role of p38 MAPK signaling in the context of different topoisomerase inhibitors and in various cancer types. Such studies will be instrumental in designing rational combination therapies that could enhance the therapeutic index of existing anticancer drugs. The logical relationship for a potential therapeutic strategy is outlined below.
References
- 1. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 MAP-kinases pathway regulation, function and role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of the MAPK Signaling, Topoisomerase and Dietary Bioactives in Controlling Cancer Incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topoisomerase II and histone deacetylase inhibitors delay the G2/M transition by triggering the p38 MAPK checkpoint pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CP-944629 (CAS Number 668990-94-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-944629 is a potent and selective small-molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α). This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and key preclinical data. Detailed experimental methodologies for relevant assays are described, and quantitative data are presented in structured tables for clarity. Signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of its biological context and evaluation process. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of p38α inhibition.
Introduction
This compound, with CAS number 668990-94-1, has been identified as a highly potent and selective inhibitor of p38α kinase. The p38 MAPK pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress, making it a key target in various inflammatory diseases and other pathological conditions. By selectively targeting p38α, this compound offers a promising therapeutic strategy for mitigating the downstream effects of this signaling cascade, such as the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).
Initial investigations have also suggested a potential role for this compound in other therapeutic areas, including oncology and spinal muscular atrophy (SMA), although the latter application is less established. This guide will delve into the available technical data to provide a thorough understanding of this investigational compound.
Mechanism of Action
This compound exerts its pharmacological effect through the direct inhibition of the p38α kinase. The p38 MAPK signaling cascade is a three-tiered pathway involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK). Upon activation by upstream stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β) or cellular stress, MAP3Ks phosphorylate and activate MAP2Ks (MKK3 and MKK6), which in turn dually phosphorylate and activate p38α on threonine and tyrosine residues within a conserved TGY motif.
Activated p38α then phosphorylates a variety of downstream substrates, including other kinases and transcription factors. This leads to the regulation of gene expression and the production of inflammatory mediators. This compound, by binding to the ATP-binding pocket of p38α, prevents the phosphorylation of its downstream targets, thereby attenuating the inflammatory response.
Below is a diagram illustrating the p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Pharmacological Profile
Potency and Selectivity
This compound is a highly potent inhibitor of p38α. In vitro kinase assays have demonstrated its ability to inhibit the enzyme at nanomolar concentrations. Furthermore, it exhibits excellent selectivity for p38α over other related kinases, which is a critical attribute for minimizing off-target effects.
| Parameter | Value | Assay System |
| p38α IC50 | 1.8 nM | In vitro kinase assay |
| p38γ IC50 | >10 µM | In vitro kinase assay |
| p38δ IC50 | >10 µM | In vitro kinase assay |
| Selectivity Panel | No significant inhibition of 26 other kinases at concentrations up to 10 µM | Kinase selectivity profiling |
Table 1: In Vitro Potency and Selectivity of this compound.
Cellular Activity
The inhibitory effect of this compound on p38α translates to potent activity in cellular assays. It effectively inhibits the production of TNF-α in response to lipopolysaccharide (LPS) stimulation in both human whole blood and isolated peripheral blood mononuclear cells (PBMCs).
| Parameter | Value | Cell System |
| TNF-α IC50 | 63 nM | Human whole blood |
| TNF-α IC50 | 8.3 nM | Human isolated mononuclear cells |
Table 2: Cellular Activity of this compound in TNF-α Production Assays.
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound. Oral administration of the compound effectively inhibits LPS-induced TNF-α production in rats.
| Parameter | Value | Animal Model |
| ED50 (p.o.) | 0.1 mg/kg | Rat |
Table 3: In Vivo Efficacy of this compound.
Preclinical Pharmacokinetics
This compound has shown favorable pharmacokinetic properties in preclinical species, including good oral bioavailability.
| Species | Oral Bioavailability (F%) |
| Rat | 54% |
| Monkey | 66% |
Table 4: Oral Bioavailability of this compound in Preclinical Species.
Experimental Protocols
In Vitro p38α Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against p38α kinase.
Caption: General Workflow for an In Vitro p38α Kinase Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound stock to achieve the desired concentration range.
-
Prepare the kinase reaction buffer containing a buffer (e.g., Tris-HCl), MgCl₂, DTT, and BSA.
-
Dilute the p38α enzyme and its substrate (e.g., a peptide substrate like ATF2) in the kinase buffer.
-
Prepare the ATP solution in the kinase buffer.
-
-
Assay Procedure:
-
Add the diluted compound or vehicle control to the wells of a microplate.
-
Add the p38α enzyme and substrate mixture to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction by adding a suitable stop reagent (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ which measures ADP formation, or a technology like HTRF® that uses specific antibodies to detect the phosphorylated product.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
TNF-α Release Assay in Human Whole Blood
This protocol outlines a general procedure for measuring the inhibitory effect of a compound on LPS-induced TNF-α production in human whole blood.
Caption: General Workflow for a TNF-α Release Assay in Human Whole Blood.
Methodology:
-
Sample and Compound Preparation:
-
Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Prepare serial dilutions of this compound in a suitable vehicle.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted compound or vehicle control.
-
Add the fresh whole blood to each well.
-
Pre-incubate the plate for a short period (e.g., 30 minutes) at 37°C.
-
Add lipopolysaccharide (LPS) to each well to stimulate TNF-α production (final concentration typically 10-100 ng/mL).
-
Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Measurement and Analysis:
-
Centrifuge the plate to pellet the blood cells.
-
Carefully collect the plasma supernatant.
-
Measure the concentration of TNF-α in the plasma samples using a commercially available ELISA kit or a homogeneous assay technology like HTRF®, following the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Potential Therapeutic Applications
The primary therapeutic rationale for a p38α inhibitor like this compound is in the treatment of inflammatory diseases. Given its potent inhibition of TNF-α production, it could be explored for conditions such as rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).
The mention of its potential use in cancer and spinal muscular atrophy suggests broader investigational avenues. In oncology, p38α has been implicated in processes like cell survival, migration, and invasion. For spinal muscular atrophy, the connection is less direct but may involve modulation of pathways that affect motor neuron survival or the expression of the SMN protein. However, further preclinical data are needed to substantiate these potential applications.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of p38α kinase. Its strong inhibitory effect on TNF-α production in both in vitro and in vivo models highlights its potential as a therapeutic agent for inflammatory diseases. The comprehensive data presented in this guide, including its pharmacological profile and detailed experimental methodologies, provide a solid foundation for further research and development of this compound. Future studies should focus on elucidating its efficacy in various disease models, further characterizing its safety profile, and exploring its potential in other therapeutic areas. As of the current date, there is no publicly available information on clinical trials for this compound.
Unraveling the Structure-Activity Relationship of CP-944629: A Deep Dive for Drug Development Professionals
An extensive search of publicly available scientific literature and databases has revealed no specific information pertaining to a compound designated as "CP-944629." This suggests that the compound may be an internal designation not yet disclosed in public research, a novel and very recent discovery pending publication, or potentially a misidentified compound number.
The "CP-" prefix is commonly used by pharmaceutical companies, such as Pfizer, to designate investigational compounds. For instance, compounds like CP-122721, a neurokinin-1 (NK-1) receptor antagonist, and CP-101606, a selective NMDA receptor antagonist, have been subjects of scientific publications.[1][2] However, no such documentation could be located for this compound.
Without access to the chemical structure and biological data of this compound, a detailed analysis of its structure-activity relationship (SAR) is not possible. The core of SAR studies lies in systematically modifying the chemical structure of a lead compound and observing the corresponding changes in its biological activity. This process is fundamental to optimizing drug candidates for improved potency, selectivity, and pharmacokinetic properties.
To proceed with a comprehensive technical guide as requested, the correct and publicly available designation or the chemical structure of the compound of interest is required. Should this information become available, a thorough analysis would typically involve the following sections:
Core Scaffold and Pharmacophore Analysis
A foundational aspect of the SAR study would be the identification of the core chemical scaffold of this compound and the key functional groups responsible for its biological activity (the pharmacophore). This would involve a detailed examination of its three-dimensional structure and its interaction with its biological target.
Tabular Summary of Quantitative SAR Data
The heart of a technical guide on SAR is the clear and concise presentation of quantitative data. This would be organized into tables to facilitate comparison of analogs.
Table 1: In Vitro Potency and Selectivity of this compound Analogs
| Compound ID | Modification from this compound | Target Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Selectivity vs. Off-Target(s) (Fold) |
| This compound | - | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
| Analog 1 | [e.g., R1 = CH3] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
| Analog 2 | [e.g., R2 = Cl] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
| Analog 3 | [e.g., Aromatic ring substitution] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
Table 2: In Vivo Efficacy of Key this compound Analogs
| Compound ID | Animal Model | Dose (mg/kg) | Route of Administration | Efficacy Endpoint (% inhibition, etc.) |
| This compound | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
| Analog X | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |
Detailed Experimental Protocols
To ensure reproducibility and critical evaluation of the data, detailed methodologies for key experiments would be provided.
Radioligand Binding Assay
This protocol would detail the preparation of cell membranes or purified receptors, the radioligand used, incubation conditions (buffer composition, temperature, and time), the method for separating bound from free radioligand, and the technique for quantifying radioactivity.
Functional Assays
Depending on the target, this could include protocols for enzyme inhibition assays, second messenger accumulation assays (e.g., cAMP or calcium flux), or reporter gene assays. The protocol would specify cell lines, reagents, stimulation conditions, and detection methods.
In Vivo Models
A description of the animal models used to assess the efficacy of this compound and its analogs would be provided. This would include details on the species and strain of animals, the disease induction method, dosing regimen, and the endpoints measured.
Visualizing Molecular Interactions and Pathways
Diagrams are crucial for illustrating complex biological processes and experimental designs.
Signaling Pathway of the Target
Caption: Hypothetical signaling pathway modulated by this compound.
Experimental Workflow for SAR Screening
Caption: General workflow for a structure-activity relationship study.
References
Methodological & Application
Application Notes and Protocols for CP-944629 in Cell Culture
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
CP-944629 is a research compound of interest for its potential applications in cell biology and drug development. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on various cellular processes.
Mechanism of Action
Currently, publicly available scientific literature does not provide specific details on the precise mechanism of action for this compound. Researchers are encouraged to perform target identification and validation studies to elucidate its molecular targets and signaling pathways.
Data Presentation
Due to the limited availability of public data, a comprehensive summary of quantitative data such as IC50 values, effective concentrations, and treatment durations in various cell lines is not possible at this time. Researchers are advised to perform dose-response and time-course experiments to determine the optimal experimental conditions for their specific cell models.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound in cell culture. It is crucial to optimize these protocols for specific cell types and experimental questions.
General Cell Culture and Maintenance
Standard aseptic techniques should be followed for all cell culture procedures.
-
Cell Thawing:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 10 minutes to pellet the cells and remove the cryoprotectant.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to an appropriate culture vessel.
-
-
Cell Passaging:
-
Monitor cell confluency daily. Passage cells when they reach 70-80% confluency to maintain them in the logarithmic growth phase.[1][2]
-
For adherent cells, wash with a balanced salt solution (without calcium and magnesium) and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA).[1]
-
Neutralize the dissociation reagent with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed new culture vessels at the appropriate density.[2]
-
-
Cell Counting:
-
Perform cell counting using a hemocytometer or an automated cell counter.
-
Use a viability stain, such as trypan blue, to distinguish between live and dead cells.[1]
-
This compound Treatment Protocol
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in complete growth medium. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells.
-
-
Cell Seeding:
-
Treatment:
-
Remove the old medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration.
-
Endpoint Assays
A variety of assays can be used to assess the effects of this compound on cultured cells. The choice of assay will depend on the specific research question.
-
Cell Viability and Proliferation Assays: (e.g., MTT, WST-1, or CellTiter-Glo® assays) to determine the effect of the compound on cell growth.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to investigate if the compound induces programmed cell death.
-
Cell Cycle Analysis: (e.g., Propidium iodide staining followed by flow cytometry) to determine if the compound affects cell cycle progression.
-
Western Blotting: To analyze changes in the expression levels of specific proteins involved in relevant signaling pathways.
-
Quantitative PCR (qPCR): To measure changes in gene expression levels.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for studying the effects of this compound and a hypothetical signaling pathway that could be investigated.
Experimental Workflow
Caption: General experimental workflow for this compound treatment in cell culture.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway modulated by this compound.
Disclaimer: The information provided in this document is for research purposes only. It is essential to consult relevant safety data sheets (SDS) for this compound and follow all applicable laboratory safety guidelines. The protocols provided are general recommendations and should be optimized for specific experimental needs.
References
Dissolving CP-944629 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of CP-944629, a potent p38α mitogen-activated protein kinase (MAPK) inhibitor, for in vivo research applications. The following sections offer guidance on solvent selection, formulation preparation, and administration for preclinical animal studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is critical for developing a suitable in vivo formulation. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅F₃N₄O | Internal Data |
| Molecular Weight | 372.35 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in DMSO | Internal Data |
| pKa | Not available | - |
| LogP | Not available | - |
Recommended Protocol for Formulation of this compound for Oral Administration
Given that this compound is a small molecule inhibitor intended for oral administration, a common approach for poorly water-soluble compounds is to prepare a suspension. A vehicle containing a suspending agent like methylcellulose is often employed to ensure uniform dosing.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile water for injection
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes (e.g., 1.5 mL or 15 mL conical tubes)
-
Pipettes and sterile tips
Experimental Protocol
-
Preparation of 0.5% Methylcellulose Vehicle:
-
Weigh the appropriate amount of methylcellulose powder.
-
Heat approximately one-third of the required volume of sterile water to 60-70°C.
-
Add the methylcellulose powder to the hot water and stir until it is thoroughly wetted.
-
Add the remaining two-thirds of the sterile water as cold water (2-8°C) or ice.
-
Continue to stir the mixture at a low temperature until a clear, viscous solution is formed.
-
Store the 0.5% methylcellulose solution at 2-8°C.
-
-
Dissolution of this compound:
-
Accurately weigh the required amount of this compound powder.
-
To aid in the initial dispersion, first, dissolve the this compound in a minimal amount of DMSO. A common starting point is to use a volume of DMSO that results in a high-concentration stock solution (e.g., 10-50 mg/mL). It is crucial to use the smallest volume of DMSO possible, as it can be toxic to animals at higher concentrations.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to facilitate dissolution if necessary.
-
-
Preparation of the Final Dosing Suspension:
-
While vortexing the 0.5% methylcellulose vehicle, slowly add the this compound/DMSO stock solution to the desired final concentration. For example, to prepare a 1 mg/mL suspension, add the appropriate volume of the stock solution to the methylcellulose vehicle.
-
Continue to vortex the suspension for 5-10 minutes to ensure a homogenous mixture.
-
Visually inspect the suspension for any undissolved particles. A well-prepared suspension should appear uniform.
-
-
Administration:
-
The resulting suspension can be administered to animals via oral gavage.
-
It is essential to keep the suspension continuously mixed (e.g., using a stir plate or by vortexing between doses) during administration to prevent settling of the compound and ensure accurate dosing.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 mg/mL | Dependent on the required dose (mg/kg) and dosing volume. |
| DMSO Concentration | < 5% of total volume | To minimize potential toxicity. |
| Methylcellulose Conc. | 0.5% (w/v) | A commonly used suspending agent. |
| Dosing Volume (Mouse) | 5 - 10 mL/kg | Standard for oral gavage in mice. |
| Dosing Volume (Rat) | 5 - 10 mL/kg | Standard for oral gavage in rats. |
Experimental Workflow Diagram
Caption: Workflow for preparing and administering this compound.
Signaling Pathway of p38 MAPK Inhibition
This compound is an inhibitor of the p38α MAPK signaling pathway, which plays a crucial role in the cellular response to stress and inflammation.
Caption: Inhibition of the p38 MAPK pathway by this compound.
Important Considerations
-
Vehicle Selection: While a methylcellulose-based suspension is a common and generally well-tolerated choice, other vehicles such as polyethylene glycol (PEG), corn oil, or other pharmaceutically acceptable excipients may also be suitable. The optimal vehicle should be determined based on the specific experimental requirements and preliminary formulation screening.
-
Stability: The stability of the this compound suspension should be assessed, especially if it is to be stored before use. It is recommended to prepare the formulation fresh for each experiment.
-
Toxicity: The potential toxicity of the vehicle, particularly if using co-solvents like DMSO, should be considered. It is advisable to run a vehicle-only control group in in vivo studies.
-
Pilot Studies: Before commencing large-scale in vivo experiments, it is prudent to conduct a small pilot study to assess the tolerability and pharmacokinetics of the chosen formulation of this compound in the animal model of interest.
Application Notes and Protocols for a Novel Serotonin 1B Receptor Agonist in Mouse Models
Disclaimer: Information regarding the specific compound CP-944629 is not available in the public domain. The following application notes and protocols are a generalized template based on the pharmacological class of serotonin 1B (5-HT1B) receptor agonists and are intended to serve as a starting point for researchers. Dosages and specific experimental parameters will need to be determined empirically for this compound.
Introduction
This document provides a comprehensive guide for the in vivo application of a novel serotonin 1B (5-HT1B) receptor agonist, exemplified by the hypothetical compound this compound, in mouse models. Serotonin 1B receptors are G-protein coupled receptors that are primarily expressed in the central nervous system and are involved in the regulation of mood, anxiety, and aggression. Agonism of the 5-HT1B receptor has been shown to modulate neurotransmitter release, offering therapeutic potential for various neurological and psychiatric disorders. These protocols are designed for researchers in neuroscience, pharmacology, and drug development.
Quantitative Data Summary
Due to the absence of specific data for this compound, the following tables provide a template for organizing experimentally determined data. The values provided are hypothetical and based on typical ranges for similar compounds.
Table 1: Dose-Response Relationship for a Hypothetical 5-HT1B Agonist in a Behavioral Assay (e.g., Resident-Intruder Test)
| Dosage (mg/kg, i.p.) | N | Latency to First Attack (s) | Total Attack Duration (s) |
| Vehicle (Saline) | 10 | 120 ± 15 | 60 ± 10 |
| 0.1 | 10 | 180 ± 20 | 45 ± 8 |
| 1.0 | 10 | 300 ± 30 | 20 ± 5 |
| 10 | 10 | 450 ± 40 | 5 ± 2 |
Table 2: Pharmacokinetic Parameters of a Hypothetical 5-HT1B Agonist in Mice
| Parameter | Intravenous (1 mg/kg) | Intraperitoneal (5 mg/kg) | Oral (10 mg/kg) |
| Cmax | 150 ng/mL | 80 ng/mL | 30 ng/mL |
| Tmax | 5 min | 30 min | 60 min |
| t1/2 | 2 hours | 2.5 hours | 3 hours |
| Bioavailability (%) | 100 | 60 | 25 |
| Brain/Plasma Ratio | 1.5 | 1.2 | 0.8 |
Experimental Protocols
Drug Preparation
-
Vehicle Selection: For initial studies, sterile saline (0.9% NaCl) is a common vehicle for intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) administrations. For oral (p.o.) administration, a solution or suspension in water, saline, or a vehicle like 0.5% methylcellulose may be appropriate. Solubility of the compound must be determined first.
-
Preparation of Stock Solution:
-
Weigh the required amount of the 5-HT1B agonist powder using a calibrated analytical balance.
-
Dissolve in the chosen vehicle to create a stock solution of a known concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution. Sonication or gentle heating may be required, but stability under these conditions should be verified.
-
Sterile filter the solution through a 0.22 µm filter for parenteral administration.
-
-
Preparation of Dosing Solutions:
-
Dilute the stock solution with the appropriate vehicle to achieve the final desired concentrations for injection.
-
Calculate the injection volume based on the animal's body weight and the desired dose (mg/kg). A typical injection volume for mice is 5-10 mL/kg.
-
Administration Routes
-
Intraperitoneal (i.p.) Injection: This is a common route for systemic drug administration in mice.
-
Restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement.
-
Inject the solution slowly.
-
-
Intravenous (i.v.) Injection: Typically administered via the lateral tail vein for rapid systemic distribution.
-
Place the mouse in a restraining device that allows access to the tail.
-
Warm the tail with a heat lamp or warm water to dilate the veins.
-
Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle.
-
Successful entry is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly.
-
-
Oral Gavage (p.o.): Used for direct administration to the stomach.
-
Restrain the mouse firmly.
-
Use a flexible gavage needle of appropriate size for the mouse.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus into the stomach.
-
Administer the solution slowly.
-
Behavioral Assessment: Resident-Intruder Test
This test is used to assess aggressive behavior, which can be modulated by 5-HT1B receptor agonists.
-
Animals: Male mice are typically used. House them individually for at least two weeks to establish residency.
-
Procedure:
-
Administer the 5-HT1B agonist or vehicle to the resident mouse.
-
After a predetermined pretreatment time (e.g., 30 minutes for i.p. injection), introduce a smaller, unfamiliar male mouse (the "intruder") into the resident's home cage.
-
Record the interaction for a set period (e.g., 10 minutes).
-
Score behaviors such as latency to the first attack, total duration of fighting, and number of attacks.
-
Diagrams
Caption: Simplified signaling pathway of a 5-HT1B receptor agonist.
Caption: General experimental workflow for in vivo mouse studies.
Application Notes and Protocols for CP-944629: A Potent p38α MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-944629 is a potent and selective small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. As such, it plays a central role in the pathogenesis of numerous inflammatory diseases, autoimmune disorders, and cancer. This compound, by targeting p38α, offers a valuable tool for investigating the physiological and pathological roles of this pathway and presents a potential therapeutic agent for a range of human diseases.
Initial computational predictions suggested that this compound might also act as a topoisomerase inhibitor, thereby blocking DNA transcription. However, to date, there is a lack of direct experimental evidence to support this hypothesis. The primary and well-documented mechanism of action for this compound is the inhibition of p38α MAPK.
These application notes provide detailed experimental designs and protocols for studying the effects of this compound, focusing on its established role as a p38α MAPK inhibitor.
Quantitative Data Summary
The inhibitory activity of this compound against p38α MAPK has been quantified, providing key data for experimental design.
| Compound | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound | p38α MAPK | 3.2 | Cell-free kinase assay | [1] |
Signaling Pathway
The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
In Vitro Assays
1. p38 MAPK Kinase Assay (Cell-Free)
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified p38α MAPK.
-
Principle: A radioactive or fluorescence-based assay to quantify the phosphorylation of a specific p38 MAPK substrate (e.g., ATF2) by recombinant p38α enzyme in the presence and absence of this compound.
-
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATF2 (or other suitable substrate)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for fluorescence-based assays)
-
Kinase assay buffer
-
96-well plates
-
Phosphorimager or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, recombinant p38α MAPK enzyme, and the substrate.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction.
-
Quantify the phosphorylation of the substrate using a phosphorimager (for radioactive assays) or a fluorescence plate reader (for fluorescence-based assays).
-
Calculate the IC50 value of this compound.
-
2. Western Blot Analysis of p38 MAPK Phosphorylation in Cells
This assay determines the ability of this compound to inhibit the activation of p38 MAPK in a cellular context.
-
Principle: Cells are stimulated with a known p38 MAPK activator (e.g., LPS, anisomycin) in the presence or absence of this compound. The levels of phosphorylated p38 MAPK (p-p38) and total p38 MAPK are then measured by Western blotting.
-
Materials:
-
Cell line known to express p38 MAPK (e.g., RAW 264.7 macrophages, THP-1 monocytes)
-
Cell culture medium and supplements
-
p38 MAPK activator (e.g., Lipopolysaccharide (LPS), Anisomycin)
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the p38 MAPK activator for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-p38 to total p38.
-
3. Cytokine Production Assay (ELISA)
This assay measures the downstream functional consequence of p38 MAPK inhibition by this compound, which is the reduction of pro-inflammatory cytokine production.
-
Principle: Cells are stimulated to produce pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the presence or absence of this compound. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Cell line (e.g., RAW 264.7, THP-1, or primary immune cells)
-
Stimulant (e.g., LPS)
-
This compound
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)
-
96-well ELISA plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with LPS for 4-24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations.
-
Determine the IC50 of this compound for cytokine inhibition.
-
In Vivo Models
1. Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This acute inflammation model is used to evaluate the in vivo efficacy of this compound in suppressing a systemic inflammatory response.
-
Principle: Mice are challenged with a systemic injection of LPS, which induces a robust inflammatory response characterized by the release of pro-inflammatory cytokines. The effect of this compound on this response is then assessed.
-
Animal Model:
-
Male or female C57BL/6 or BALB/c mice (8-12 weeks old)
-
-
Materials:
-
This compound formulated for in vivo administration (e.g., in a suitable vehicle like 0.5% methylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
ELISA kits for mouse TNF-α and IL-6
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before LPS challenge.
-
Inject mice with a sub-lethal dose of LPS (e.g., 1-5 mg/kg, intraperitoneally).
-
At a peak time point for cytokine release (e.g., 1-2 hours post-LPS for TNF-α), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Prepare plasma or serum from the blood samples.
-
Measure the levels of TNF-α and IL-6 in the plasma/serum using ELISA.
-
Analyze the data to determine if this compound significantly reduces LPS-induced cytokine production.
-
2. Collagen-Induced Arthritis (CIA) Model
This is a widely used preclinical model of rheumatoid arthritis to assess the therapeutic potential of anti-inflammatory compounds like this compound.
-
Principle: Susceptible strains of mice are immunized with type II collagen, leading to the development of an autoimmune arthritis that shares many pathological features with human rheumatoid arthritis. The effect of this compound on the development and severity of arthritis is evaluated.
-
Animal Model:
-
DBA/1 mice (male, 8-10 weeks old)
-
-
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for daily administration
-
Calipers for measuring paw thickness
-
Histology reagents
-
-
Procedure:
-
Immunization: Emulsify type II collagen in CFA and immunize mice intradermally at the base of the tail on day 0.
-
Booster: On day 21, boost the mice with an intradermal injection of type II collagen emulsified in IFA.
-
Treatment: Begin daily administration of this compound or vehicle at the onset of clinical signs of arthritis (around day 25-28) or in a prophylactic setting (starting from day 0 or 21).
-
Clinical Scoring: Monitor the mice regularly (e.g., 3 times a week) for signs of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling.
-
Paw Thickness Measurement: Measure the thickness of the hind paws using calipers.
-
Histopathology: At the end of the study, sacrifice the mice and collect the paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Analyze the clinical scores, paw thickness measurements, and histology to determine the efficacy of this compound in ameliorating arthritis.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
References
Application Notes and Protocols: CP-944629 in LPS-Stimulated Inflammation Models
A comprehensive search for the compound "CP-944629" in the context of lipopolysaccharide (LPS)-stimulated inflammation models did not yield any specific publicly available scientific literature or data. Therefore, the following sections are based on general principles and established methodologies for evaluating novel compounds in LPS-induced inflammation, which can be adapted once information on this compound becomes accessible.
Introduction to LPS-Stimulated Inflammation Models
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[1][2] When recognized by Toll-like receptor 4 (TLR4) on immune cells such as macrophages, it triggers a signaling cascade that results in the production of pro-inflammatory cytokines and mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[1][3][4] Due to its robust and reproducible inflammatory response, LPS is widely used in both in vitro and in vivo models to study inflammation and to screen for potential anti-inflammatory therapeutic agents.[5][6]
Hypothetical Mechanism of Action of a Novel Compound (e.g., this compound)
A novel anti-inflammatory compound could potentially modulate the LPS-induced inflammatory response through various mechanisms. These may include:
-
Inhibition of TLR4 signaling: The compound might interfere with the binding of LPS to TLR4 or its co-receptors, or it could inhibit downstream signaling molecules.
-
Modulation of intracellular signaling pathways: Key pathways activated by LPS include the NF-κB and MAPK pathways, which are critical for the transcription of pro-inflammatory genes.[7][8] A compound could inhibit the activation of these pathways.
-
Suppression of inflammatory mediator production: The compound could directly or indirectly lead to a reduction in the synthesis and release of cytokines like TNF-α, IL-6, and IL-1β.[9][10][11]
Below is a generalized diagram of the LPS signaling pathway, which would be the target for a compound like this compound.
Caption: Generalized LPS-induced inflammatory signaling pathway.
Experimental Protocols
The following are standard protocols used to assess the anti-inflammatory effects of a test compound in LPS-stimulated models.
In Vitro Model: LPS-Stimulated Macrophages
This model is used to assess the direct effects of a compound on immune cells.
Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) differentiated into macrophages are commonly used.[1][9]
Protocol:
-
Cell Culture: Culture macrophages in appropriate media and conditions until they reach 80-90% confluency.
-
Plating: Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Add LPS (e.g., 10-100 ng/mL) to the wells (except for the unstimulated control group) and incubate for a designated time (e.g., 4-24 hours).[1][9]
-
Sample Collection: Collect the cell culture supernatant to measure secreted cytokines and lyse the cells to extract RNA or protein for further analysis.
Assays:
-
Cytokine Measurement: Use ELISA or multiplex bead assays to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.[9]
-
Gene Expression Analysis: Use RT-qPCR to measure the mRNA expression levels of inflammatory genes.[2][9]
-
Western Blotting: Analyze the protein expression and phosphorylation status of key signaling molecules (e.g., p65 subunit of NF-κB, p38 MAPK).[12]
Caption: Workflow for in vitro evaluation of an anti-inflammatory compound.
In Vivo Model: LPS-Induced Systemic Inflammation in Mice
This model is used to evaluate the efficacy of a compound in a whole-organism context.
Animal Model: C57BL/6 or BALB/c mice are commonly used.
Protocol:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle control via a relevant route (e.g., intraperitoneal, oral) at various doses.
-
LPS Challenge: After a specified time following compound administration (e.g., 1 hour), inject mice with a sublethal dose of LPS (e.g., 0.005 to 1 mg/kg) intraperitoneally.[5][6]
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture or from the tail vein.[5][6] Euthanize the animals and harvest tissues (e.g., liver, lung, spleen) for further analysis.
-
Sample Processing: Process blood to obtain serum or plasma. Homogenize tissues to extract protein or RNA.
Assays:
-
Serum Cytokine Levels: Measure the concentrations of systemic cytokines (e.g., TNF-α, IL-6) in the serum or plasma using ELISA.[5]
-
Tissue Gene Expression: Analyze the mRNA levels of inflammatory markers in tissues using RT-qPCR.
-
Histopathology: Examine tissue sections for signs of inflammation, such as immune cell infiltration.
Data Presentation
Quantitative data from these experiments would typically be presented in tables to facilitate comparison between different treatment groups.
Table 1: Hypothetical In Vitro Effect of Compound this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 50 ± 5 | 20 ± 3 |
| LPS (100 ng/mL) | 2500 ± 200 | 1500 ± 150 |
| LPS + this compound (1 µM) | 1800 ± 150 | 1000 ± 100 |
| LPS + this compound (10 µM) | 900 ± 80 | 500 ± 60 |
| LPS + this compound (50 µM) | 400 ± 50 | 200 ± 30 |
Data are presented as mean ± SEM.
Table 2: Hypothetical In Vivo Effect of Compound this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle Control | 100 ± 10 | 50 ± 8 |
| LPS (1 mg/kg) | 3000 ± 250 | 2000 ± 180 |
| LPS + this compound (10 mg/kg) | 2000 ± 180 | 1200 ± 110 |
| LPS + this compound (50 mg/kg) | 1000 ± 90 | 600 ± 70 |
Data are presented as mean ± SEM.
Conclusion
The protocols and models described provide a standard framework for the initial characterization of a novel compound's anti-inflammatory properties. To generate specific application notes for "this compound," experimental data on its effects in these or similar models would be required. Researchers interested in evaluating this specific compound should adapt these general methodologies to their specific research questions and available resources.
References
- 1. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 6. nuchemsciences.com [nuchemsciences.com]
- 7. Enhanced phosphatidylinositol 4-phosphate 5-kinase alpha expression and PI(4,5)P2 production in LPS-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper Promotes LPS-Induced Inflammation via the NF-кB Pathway in Bovine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Cyanobacterial LPS Antagonist (CyP) on Cytokines and Micro-RNA Expression Induced by Porphyromonas gingivalis LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated Cytokine Production in Type I Cells Is Modulated by the Renin–Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of M1/M2 Polarization in LPS-Stimulated Macrophages by 1,25(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CP-944629 Efficacy
For: Researchers, Scientists, and Drug Development Professionals
Subject: Methodologies for the Efficacy Assessment of CP-944629, a Putative Anti-Tumor Agent, with an Analogous Framework for Neurological Agents.
Introduction:
This compound is identified as a small molecule with predicted activity as a DNA topoisomerase inhibitor and potential MAPK14 (p38 alpha) inhibitor, suggesting its primary application in oncology. This document provides a framework for evaluating the efficacy of this compound in this context.
Additionally, given the common interest in the efficacy of CNS-active compounds and the potential for ambiguity in compound identifiers, this document also presents a detailed guide to the techniques used for measuring the efficacy of neurological agents, using the NMDA receptor antagonist CP-101,606 as a representative example. This dual approach ensures comprehensive guidance for researchers, irrespective of the therapeutic area of interest.
Part 1: Efficacy Measurement of this compound as a Putative Anti-Tumor Agent
The predicted mechanisms of action for this compound as a DNA topoisomerase and MAPK14 inhibitor suggest its potential as an anti-cancer agent. Efficacy studies would therefore focus on its ability to inhibit cancer cell growth and induce tumor regression.
I. In Vitro Efficacy Assays
A critical first step in evaluating the efficacy of a potential anti-cancer agent is to assess its activity in cell-based assays.
A. Cell Viability and Proliferation Assays:
These assays determine the concentration of this compound required to inhibit cancer cell growth.
-
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 nM to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
B. DNA Topoisomerase Activity Assay:
This assay directly measures the inhibitory effect of this compound on its putative target.
-
Protocol: DNA Relaxation Assay
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I or II, and varying concentrations of this compound.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA and SDS).
-
Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Quantify the amount of relaxed DNA to determine the inhibitory activity of this compound.
-
C. MAPK14 (p38α) Kinase Assay:
This assay confirms the inhibitory activity of this compound against its other potential target.
-
Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine recombinant active p38α kinase, a specific substrate peptide (e.g., ATF2), ATP, and varying concentrations of this compound.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Measure the amount of phosphorylated substrate using a method such as a phosphospecific antibody in an ELISA format or by detecting the remaining ATP using a luciferase-based assay.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
-
II. In Vivo Efficacy Models
In vivo studies are essential to evaluate the anti-tumor activity of this compound in a whole-organism context.
A. Xenograft Tumor Models:
This is the most common in vivo model for assessing the efficacy of anti-cancer drugs.
-
Protocol: Human Tumor Xenograft in Nude Mice
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups. Calculate the tumor growth inhibition (TGI).
-
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables.
| In Vitro Assay | Cell Line | IC50 (µM) |
| MTT Assay | MCF-7 (Breast) | [Insert Data] |
| MTT Assay | HCT116 (Colon) | [Insert Data] |
| DNA Topoisomerase I Assay | - | [Insert Data] |
| p38α Kinase Assay | - | [Insert Data] |
| In Vivo Model | Dose and Schedule | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| MCF-7 Xenograft | [Dose] mg/kg, [Schedule] | [Insert Data] | [Insert Data] |
| HCT116 Xenograft | [Dose] mg/kg, [Schedule] | [Insert Data] | [Insert Data] |
Signaling Pathway and Workflow Diagrams
Part 2: Efficacy Measurement of CNS Agents - A Framework Using CP-101,606 as an Exemplar
CP-101,606 is a selective NMDA receptor antagonist that has been investigated for its antidepressant effects. The following protocols are standard for evaluating the efficacy of such compounds.
I. In Vitro Efficacy Assays
In vitro assays for CNS agents aim to determine the compound's affinity and functional activity at its molecular target.
A. Radioligand Binding Assays:
These assays measure the affinity of a compound for a specific receptor.
-
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells expressing the target receptor (e.g., NMDA receptor).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]MK-801 for the NMDA receptor), and a range of concentrations of the unlabeled test compound (CP-101,606).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50. Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.
-
B. Functional Assays:
These assays measure the functional consequence of the compound binding to its target, such as changes in intracellular signaling.
-
Protocol: Calcium Influx Assay
-
Cell Culture: Culture cells expressing the NMDA receptor on 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: Incubate the cells with varying concentrations of CP-101,606.
-
Receptor Activation: Stimulate the NMDA receptors with an agonist (e.g., glutamate and glycine).
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 of CP-101,606 for the inhibition of calcium influx.
-
II. In Vivo Efficacy Models for Antidepressant Activity
Behavioral models in rodents are widely used to screen for antidepressant efficacy.
A. Forced Swim Test (FST):
This test is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable, stressful situation. Antidepressants decrease the duration of immobility.
-
Protocol: Murine Forced Swim Test
-
Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Gently place a mouse into the cylinder for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
Treatment: Administer CP-101,606 at various doses (e.g., 1-30 mg/kg) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Data Analysis: Compare the immobility time of the treated groups to the vehicle-treated control group.
-
B. Tail Suspension Test (TST):
Similar to the FST, this test induces a state of despair in mice, and antidepressants reduce the duration of immobility.
-
Protocol: Murine Tail Suspension Test
-
Apparatus: A device that suspends a mouse by its tail.
-
Procedure: Securely tape the mouse's tail to the suspension bar, so it hangs vertically.
-
Scoring: Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Treatment: Administer CP-101,606 as described for the FST.
-
Data Analysis: Compare the immobility time between treated and control groups.
-
Data Presentation
| In Vitro Assay | Target | Ki (nM) | IC50 (nM) |
| Radioligand Binding | NMDA Receptor | [Insert Data] | - |
| Calcium Influx | NMDA Receptor | - | [Insert Data] |
| In Vivo Model | Dose (mg/kg) | % Decrease in Immobility (vs. Vehicle) | Statistical Significance (p-value) |
| Forced Swim Test | [Dose 1] | [Insert Data] | [Insert Data] |
| Forced Swim Test | [Dose 2] | [Insert Data] | [Insert Data] |
| Tail Suspension Test | [Dose 1] | [Insert Data] | [Insert Data] |
| Tail Suspension Test | [Dose 2] | [Insert Data] | [Insert Data] |
Signaling Pathway and Workflow Diagrams
Application Notes and Protocols for CP-944629 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the putative mechanisms of action of CP-944629 as a DNA topoisomerase and p38 MAPK inhibitor. As of the latest literature review, specific experimental data for this compound in cancer research is not available. Therefore, these guidelines are representative of the methodologies used to evaluate compounds with these activities and should be adapted as necessary.
Introduction
This compound is a small molecule that has been predicted to function as an inhibitor of both DNA topoisomerase and p38 mitogen-activated protein kinase (MAPK). Both of these targets are critical in the context of cancer biology, making dual-targeting agents like this compound potential candidates for novel anti-cancer therapies.
DNA Topoisomerases are essential enzymes that resolve topological challenges in the DNA by introducing transient single- or double-strand breaks during replication, transcription, and recombination.[1][2][3] Cancer cells, due to their high proliferative rate, are particularly dependent on topoisomerase activity.[2][4] Inhibitors of topoisomerase, often referred to as "poisons," stabilize the covalent complex between the enzyme and DNA, leading to an accumulation of DNA strand breaks.[5][6] These unrepaired breaks can trigger cell cycle arrest and apoptosis, forming the basis of their cytotoxic effect against cancer cells.[2][5]
The p38 MAPK signaling pathway is a key regulator of cellular responses to a wide array of extracellular stimuli, including stress, cytokines, and growth factors.[7] In the context of cancer, the role of p38 MAPK is complex and can be either tumor-suppressive or pro-oncogenic depending on the cellular context and tumor stage.[7][8] It can promote apoptosis and cell cycle arrest, but can also contribute to invasion, metastasis, and angiogenesis.[7][8] Inhibition of p38 MAPK signaling can therefore have therapeutic benefits, particularly in cancers where it promotes survival and metastasis.[9]
A compound with dual inhibitory activity against both DNA topoisomerase and p38 MAPK could offer a multi-pronged attack on cancer cells, simultaneously inducing DNA damage while modulating the cellular stress response, potentially leading to enhanced anti-tumor efficacy.
Data Presentation: Representative Efficacy of Target Inhibitors
The following tables summarize representative quantitative data for DNA topoisomerase and p38 MAPK inhibitors in various cancer cell lines to provide an expected range of efficacy.
Table 1: Representative IC50 Values of Topoisomerase I Inhibitors in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Topotecan | Ovarian, Small Cell Lung | Various | Varies | [5] |
| Irinotecan | Colon | Colorectal | Varies | [5] |
| Indotecan (LMP400) | Solid Tumors, Lymphomas | Various | In Clinical Trials | [4] |
| Indimitecan (LMP776) | Solid Tumors, Lymphomas | Various | In Clinical Trials | [4] |
| DIA-001 | U2OS | Osteosarcoma | ~10-20 | [2] |
Table 2: Representative IC50 Values of p38 MAPK Inhibitors in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SB202190 | Pancreatic Cancer Cells | Pancreatic | 5-20 | [10] |
| PH797804 | Colon Cancer PDX | Colorectal | In Vivo Studies | [9] |
| Ralimetinib | EGFR-driven cell lines | Various | Varies | [11] |
| PS-166276 | THP-1 (TNFα assay) | Leukemia | 0.17 | [12] |
Experimental Protocols
Herein are detailed protocols for key experiments to evaluate the potential anti-cancer effects of a putative DNA topoisomerase and p38 MAPK inhibitor like this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of the inhibitor on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (or other test inhibitor)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO2.[7]
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in culture medium. Remove the old medium and add 100 µL of fresh medium containing various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.[7]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro DNA Topoisomerase I Relaxation Assay
This assay assesses the direct inhibitory effect on topoisomerase I activity.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (as recommended by the enzyme manufacturer)
-
This compound (or other test inhibitor)
-
Camptothecin (positive control inhibitor)
-
Agarose gel
-
DNA loading dye
-
Electrophoresis buffer (e.g., TBE)
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA, and the desired concentration of the inhibitor or control.
-
Enzyme Addition: Add human Topoisomerase I to the reaction mixture to initiate the reaction. The final volume is typically 20 µL.[2]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. The inhibition of Topo I is indicated by the persistence of the supercoiled DNA form compared to the enzyme-only control, which will show relaxed DNA.[2]
Protocol 3: Western Blotting for p38 MAPK Pathway and DNA Damage Markers
This protocol is used to detect the phosphorylation status of p38 MAPK and the induction of DNA damage response markers.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-H2AX (γH2AX), anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel.[10]
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in phospho-p38 levels would indicate target engagement, while an increase in γH2AX and cleaved PARP would suggest DNA damage and apoptosis induction.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with cold PBS.[7]
-
Cell Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[7]
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Mandatory Visualizations
Caption: A typical experimental workflow for evaluating a putative anti-cancer compound.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of a lower-potency target drives the anti-cancer activity of a clinical p38 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PS-166276 | p38 MAPK | 348089-57-6 | Invivochem [invivochem.com]
Application Notes and Protocols for Sterile Filtering CP-944629 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-944629 is a potent and selective small molecule inhibitor of p38α mitogen-activated protein kinase, a key enzyme in inflammatory signaling pathways. As with any biologically active compound intended for in vitro or in vivo studies, ensuring the sterility of prepared solutions is paramount to prevent microbial contamination that can confound experimental results. This document provides detailed application notes and protocols for the sterile filtration of this compound solutions, addressing critical aspects such as solvent selection, filter membrane compatibility, and validation of the filtration process to ensure product integrity.
The primary method for sterilizing heat-labile solutions, such as those containing small molecules like this compound, is filtration through a 0.22 µm pore size membrane. This process physically removes bacteria and other microorganisms. However, the filtration process itself can introduce variables that may affect the final product, including the potential for the compound to adsorb to the filter membrane, or for extractables and leachables from the filter to contaminate the solution. These application notes will guide the user through a systematic approach to sterile filter this compound solutions while minimizing these risks.
Data Presentation: Properties and Compatibilities
A summary of the key properties of this compound and general compatibility information for common sterile filter membranes is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₅F₃N₄O | N/A |
| Molecular Weight | 372.34 g/mol | N/A |
| Appearance | Solid powder | [2] |
| Solubility | DMSO: 10 mg/mL | [1] |
| Water: No data available | [2] | |
| Predicted pKa | 2.70 ± 0.50 | [1] |
Table 2: General Solvent Compatibility of Common Sterile Filter Membranes
| Membrane Material | Aqueous Solutions | Alcohols (Methanol, Ethanol) | DMSO |
| Polyvinylidene difluoride (PVDF) | Recommended | Recommended | Recommended |
| Polyethersulfone (PES) | Recommended | Recommended | Recommended |
| Polytetrafluoroethylene (PTFE) | Hydrophilic: Yes, Hydrophobic: No | Recommended | Recommended |
| Nylon | Recommended | Recommended | Recommended |
Note: This table provides general guidance. It is crucial to verify the compatibility of a specific filter with the chosen solvent and this compound solution.
Experimental Protocols
This section details the essential protocols for preparing and sterile filtering this compound solutions.
Protocol for Determining Approximate Solubility of this compound
Objective: To determine the approximate solubility of this compound in various solvents to identify a suitable vehicle for solution preparation and sterile filtration.
Materials:
-
This compound powder
-
Selection of solvents (e.g., Ethanol, Methanol, Phosphate Buffered Saline (PBS) pH 7.4, Water)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of this compound in a known good solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Create a standard curve by preparing a dilution series of the stock solution and measuring the absorbance at the appropriate wavelength or the peak area by HPLC.
-
In separate vials, add a known excess amount of this compound powder to a fixed volume of each test solvent.
-
Vortex the vials vigorously for 2-5 minutes.
-
Incubate the vials at a controlled temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the vials at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the concentration of this compound in the supernatant using the previously generated standard curve. This concentration represents the approximate solubility in that solvent.
Protocol for Sterile Filtration of this compound Solutions
Objective: To sterilize a prepared solution of this compound by filtration.
Materials:
-
Prepared this compound solution in a suitable solvent
-
Sterile syringe filters (0.22 µm pore size) with a membrane material compatible with the chosen solvent (e.g., PVDF, PES, or hydrophilic PTFE)
-
Sterile syringes of appropriate volume
-
Sterile collection tubes or vials
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Work within a laminar flow hood or biological safety cabinet to maintain sterility.
-
Aseptically open the packaging of the sterile syringe and syringe filter.
-
Draw the this compound solution into the sterile syringe.
-
Securely attach the sterile syringe filter to the Luer lock of the syringe.
-
Carefully dispense the solution through the filter into a sterile collection tube. Apply gentle and steady pressure to the syringe plunger.
-
To maximize recovery, a small volume of sterile solvent can be passed through the same filter to rinse it (this should be validated for its effect on the final concentration).
-
Cap the sterile collection tube immediately.
-
Label the sterile solution with the compound name, concentration, solvent, date, and "Sterile Filtered".
Protocol for Validating this compound Recovery After Sterile Filtration
Objective: To quantify the amount of this compound lost due to adsorption to the filter membrane.
Materials:
-
This compound solution
-
Syringe filters to be tested (e.g., PVDF, PES, Nylon)
-
Centrifuge tubes
-
HPLC or other quantitative analytical method
Procedure:
-
Prepare a homogenous solution of this compound at the desired concentration.
-
Take an unfiltered sample of the solution for analysis. This will serve as the "pre-filtration" control. For a more accurate control, a portion of the solution can be centrifuged at high speed to remove any potential particulates without filtration, and the supernatant used as the 100% recovery standard.
-
Filter a known volume of the solution through the test syringe filter.
-
Collect the filtrate.
-
Analyze the concentration of this compound in both the pre-filtration and post-filtration samples using a validated analytical method such as HPLC.
-
Calculate the percent recovery using the following formula: % Recovery = (Concentration after filtration / Concentration before filtration) x 100
-
A recovery of >95% is generally considered acceptable, but the specific requirements may vary depending on the application. If significant loss is observed, consider testing a different filter membrane material.
Visualizations
Signaling Pathway
Caption: Simplified signaling cascade of the p38α MAPK pathway and the inhibitory action of this compound.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: CP-944629
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p38α MAPK inhibitor, CP-944629. The focus is on addressing common solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) - Solubility and Handling
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 10 mg/mL.
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium or buffer. Why is this happening?
A2: This is a common issue for many compounds that are highly soluble in DMSO but have low aqueous solubility. The precipitation occurs because the DMSO stock solution is rapidly diluted in the aqueous environment, causing the compound to crash out of solution. This is often due to the drastic change in solvent polarity.
Q3: How can I prevent my compound from precipitating when diluting the DMSO stock solution into an aqueous medium?
A3: Several techniques can help prevent precipitation:
-
Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C before adding the DMSO stock can help maintain solubility.
-
Use a high-concentration stock: Prepare the highest concentration stock solution possible in DMSO (e.g., 10 mg/mL or ~26.86 mM). This allows you to add a very small volume to your aqueous medium, minimizing the local concentration of DMSO and the risk of precipitation.
-
Slow, drop-wise addition with mixing: Add the DMSO stock solution slowly and drop-by-drop to the vortexing or swirling aqueous medium. This facilitates rapid dispersion and prevents localized high concentrations of the compound.
-
Serial dilution: In some cases, a stepwise dilution can be effective. First, dilute the concentrated DMSO stock into a small volume of pre-warmed medium, ensure it is fully dissolved, and then add this intermediate dilution to the final, larger volume.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A widely recommended target is below 0.5% , with 0.1% being ideal for most cell lines. It is crucial to include a vehicle control (medium with the same final DMSO concentration but without this compound) in all experiments to account for any effects of the solvent itself.
Q5: What should I do if my this compound powder is not dissolving well in DMSO, even at the recommended concentration?
A5: If you encounter difficulties dissolving the powder, you can try gentle warming of the solution in a 37°C water bath and intermittent vortexing or sonication for a few minutes. Ensure you are using high-purity, anhydrous DMSO, as water content can affect solubility.
Q6: How should I store my this compound stock solution in DMSO?
A6: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, the solution should be stable for up to 6 months. For use, thaw an aliquot at room temperature and ensure the compound is fully redissolved before adding it to your experimental medium.
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Molar Equivalent (MW: 372.34 g/mol ) |
| DMSO | 10 mg/mL[1] | ~26.86 mM |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Treatment of Cells
This protocol provides a general methodology for using this compound in a typical cell-based assay. Note: Optimal concentrations and incubation times should be determined empirically for your specific cell line and experimental endpoint.
Materials:
-
This compound powder
-
High-purity, sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium appropriate for your cell line
-
Cultured cells in multi-well plates
Methodology:
-
Preparation of Concentrated Stock Solution (e.g., 10 mM): a. Aseptically weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock, you would need 3.72 mg. b. Add the appropriate volume of sterile, anhydrous DMSO to the powder to achieve a 10 mM concentration. c. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C can be used to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
-
Cell Seeding: a. Seed your cells into a multi-well plate (e.g., 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 5,000-10,000 cells/well for a 96-well plate). b. Incubate the cells overnight (or until they are well-adhered and healthy) at 37°C in a 5% CO₂ incubator.
-
Treatment of Cells: a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare serial dilutions of the inhibitor in complete cell culture medium. Crucially, to avoid precipitation, perform dilutions as follows: i. Pre-warm the complete cell culture medium to 37°C. ii. For your highest desired concentration (e.g., 10 µM), dilute the 10 mM stock 1:1000 into the pre-warmed medium. Add the stock solution drop-wise while gently swirling the medium. iii. Prepare further dilutions from this working solution. c. Carefully remove the existing medium from the cells. d. Add the medium containing the desired concentrations of this compound to the respective wells. e. Vehicle Control: In a separate set of wells, add medium containing the same final concentration of DMSO as the highest concentration of this compound (e.g., 0.1% DMSO). f. Untreated Control: Include wells with cells in fresh medium only. g. Incubate the plate for the desired treatment period (e.g., 1, 6, 24, or 48 hours), depending on the experimental endpoint.
-
Endpoint Analysis: a. Following incubation, the effect of this compound can be assessed using various assays, such as:
- Western Blotting: To measure the phosphorylation status of p38 MAPK and its downstream targets.
- ELISA: To quantify the production of inflammatory cytokines (e.g., TNF-α, IL-6).
- MTT or CellTiter-Glo® Assay: To assess cell viability and proliferation.
- Flow Cytometry: For cell cycle analysis or apoptosis assays (e.g., Annexin V staining).
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: Troubleshooting workflow for this compound precipitation.
p38 MAPK Signaling Pathway
Caption: Inhibition of the p38α MAPK signaling pathway by this compound.
References
Technical Support Center: Optimizing CP-944629 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of CP-944629, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of p38α MAPK. The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38α, this compound blocks the phosphorylation of downstream targets, thereby reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
Q2: What is the recommended starting concentration for my in vitro experiments?
A good starting point for in vitro experiments is the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. For this compound, the reported IC50 values are:
-
p38α MAPK: 1.8 nM
-
LPS-stimulated TNF-α production in human whole blood: 63 nM
-
LPS-stimulated TNF-α production in isolated human mononuclear cells: 8.3 nM
It is recommended to perform a dose-response experiment with a range of concentrations around these IC50 values to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How can I confirm that this compound is inhibiting the p38 MAPK pathway in my cells?
The most common method to confirm p38 MAPK pathway inhibition is to perform a Western blot analysis. You should probe for the phosphorylated form of p38 MAPK (p-p38) and a downstream target, such as MAPK-activated protein kinase 2 (p-MK2). A decrease in the levels of p-p38 and p-MK2 upon treatment with this compound, relative to a vehicle-treated control, indicates successful inhibition of the pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of p38 MAPK phosphorylation | 1. Suboptimal this compound concentration: The concentration used may be too low for your specific cell type or experimental conditions. 2. Inactive compound: The compound may have degraded due to improper storage or handling. 3. Insufficient stimulation: The p38 pathway may not be sufficiently activated in your control cells. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). 2. Use a fresh aliquot of this compound from a properly stored stock. 3. Ensure your positive control (e.g., LPS, anisomycin, UV radiation) is effectively activating the p38 pathway. |
| High background in Western blot | 1. Antibody concentration too high: The primary or secondary antibody concentration may be excessive. 2. Insufficient washing: Inadequate washing steps can lead to non-specific antibody binding. 3. Blocking is incomplete: The blocking step may not be sufficient to prevent non-specific binding. | 1. Optimize the antibody dilutions. 2. Increase the number and duration of wash steps with TBST. 3. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Unexpected cell toxicity | 1. High concentration of this compound: The inhibitor concentration may be too high, leading to off-target effects or general toxicity. 2. High DMSO concentration: The final concentration of the solvent (DMSO) may be toxic to the cells. 3. Cell line sensitivity: Some cell lines may be more sensitive to p38 MAPK inhibition. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. 2. Ensure the final DMSO concentration is below 0.1%. 3. Consult the literature for information on the specific cell line's response to p38 inhibitors. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome. 2. Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or other reagents. 3. Variability in stimulation: Inconsistent application of the p38 pathway activator. | 1. Use cells within a consistent passage number range and at a consistent confluency. 2. Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. 3. Ensure the concentration and incubation time of the stimulating agent are consistent. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-p38 MAPK
This protocol describes the steps to assess the inhibitory effect of this compound on p38 MAPK phosphorylation in a cell-based assay.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HeLa, THP-1) in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a known p38 MAPK activator (e.g., 1 µg/mL LPS for 30 minutes).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody against total p38 MAPK or a housekeeping protein (e.g., GAPDH, β-actin).
-
Protocol 2: In Vitro Kinase Assay
This protocol outlines the steps for determining the IC50 of this compound against p38α MAPK.
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase assay buffer. A typical starting concentration range for IC50 determination is 100 µM to 1 nM.
-
Dilute recombinant active p38α MAPK and its substrate (e.g., ATF-2) to their final desired concentrations in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound, a positive control inhibitor (e.g., SB203580), or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the diluted p38α MAPK to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of a solution containing the ATF-2 substrate and ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p38 MAPK inhibition.
Caption: A logical troubleshooting workflow for experiments with this compound.
CP-944629 stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-944629. The information is designed to address potential issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule identified as 3-tert-Butyl-6-[4-(2,4,5-trifluorophenyl)-1,3-oxazol-5-yl][1][2][3]triazolo[4,3-a]pyridine.[1] It is predicted to function as an inhibitor of DNA topoisomerase and has also been suggested to act as an inhibitor of mitogen-activated protein kinase 14 (MAPK14), also known as p38α.[1] Its potential anti-tumor activities are likely linked to these inhibitory functions.
Q2: What are the general recommendations for storing this compound?
Q3: I am observing variable results in my cell-based assays with this compound. What could be the cause?
Inconsistent results in cell-based assays can stem from several factors related to the stability of the compound in your aqueous assay medium. Potential issues include:
-
Degradation: The compound may be degrading over the time course of your experiment.
-
Precipitation: The compound's solubility in the aqueous buffer may be limited, leading to precipitation.
-
Adsorption: The compound may adsorb to plasticware, reducing its effective concentration.
It is recommended to perform a stability and solubility assessment of this compound in your specific experimental buffer.
Troubleshooting Guide
Issue: Loss of Compound Activity Over Time in Aqueous Solution
If you suspect that this compound is losing its activity in your experimental buffer, consider the following troubleshooting steps:
1. Assess Compound Stability:
-
Methodology: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach to assess the stability of a compound over time.
-
Experimental Protocol:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution to the final experimental concentration in your aqueous buffer.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by RP-HPLC to quantify the amount of remaining this compound.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Illustrative Stability Data in Aqueous Buffer (pH 7.4) at 37°C (Note: The following data is illustrative and not based on experimental results for this compound.)
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 24 | 50 |
2. Mitigate Degradation:
-
pH: The triazolo[4,3-a]pyridine core of this compound may be susceptible to pH-dependent hydrolysis. Assess the stability of the compound at different pH values to determine the optimal pH for your experiments. Some pyrimidine derivatives are known to be unstable in acidic conditions.[2][4]
-
Temperature: If the compound is thermolabile, consider running experiments at a lower temperature if the biological system allows.
-
Light: Protect the experimental setup from light to minimize the risk of photolytic degradation.[2][3]
Issue: Compound Precipitation from Solution
If you observe precipitation or cloudiness in your experimental wells, address the solubility of this compound.
1. Determine Solubility:
-
Methodology: A simple visual solubility assessment or a more quantitative method like nephelometry can be used.
-
Experimental Protocol (Visual Method):
-
Prepare a series of dilutions of your this compound stock solution in your aqueous buffer.
-
Visually inspect each dilution for any signs of precipitation or cloudiness, both immediately after preparation and after incubation under experimental conditions.
-
The highest concentration that remains clear is your approximate soluble concentration.
-
2. Improve Solubility:
-
Co-solvents: If solubility is an issue, consider the use of a small percentage of a biocompatible co-solvent, such as DMSO or ethanol, in your final assay medium. Be sure to include a vehicle control in your experiments to account for any effects of the co-solvent.
-
pH Adjustment: The solubility of ionizable compounds can be influenced by pH. Assess the solubility of this compound at different pH values.
Visualizations
Proposed Signaling Pathway of this compound as a p38α Inhibitor
Caption: Proposed mechanism of action for this compound as a p38α inhibitor.
Experimental Workflow for Aqueous Stability Assessment
Caption: Workflow for determining the stability of this compound in aqueous solutions.
References
preventing CP-944629 precipitation in media
Welcome to the technical support center for CP-944629. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, with a focus on preventing precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] Its primary mechanism of action is the inhibition of this kinase, which is a key component of a signaling pathway involved in cellular responses to stress, inflammation, and other external stimuli. By inhibiting p38α, this compound can modulate the production of pro-inflammatory cytokines and other downstream targets.
Q2: What are the common visual indicators of this compound precipitation in my cell culture medium?
Precipitation of this compound in your cell culture medium can manifest in several ways. You might observe a general haziness or cloudiness, the formation of fine, visible particles, or even larger crystalline structures.[3] It is crucial to differentiate this from microbial contamination, which may also cause turbidity but is often accompanied by a rapid change in the medium's pH (indicated by a color change of the phenol red indicator) and the presence of motile microorganisms under a microscope.[3]
Q3: Why is my this compound precipitating when I add it to the cell culture medium?
The precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a common issue that can be attributed to several factors:
-
Physicochemical Properties: Many experimental compounds are inherently poorly soluble in water.
-
Solvent Shock: this compound is likely dissolved in an organic solvent like DMSO to create a stock solution. When this concentrated stock is introduced into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[3][4]
-
High Final Concentration: Every compound has a finite solubility in a given medium. Exceeding this solubility limit will inevitably lead to precipitation.[3]
-
Temperature Fluctuations: Changes in temperature can significantly impact the solubility of a compound. Moving media from cold storage to a 37°C incubator, or repeated freeze-thaw cycles of the stock solution, can promote precipitation.[5]
-
Media Composition and pH: The various components of your cell culture medium, such as salts, proteins, and amino acids, can interact with this compound, leading to the formation of insoluble complexes. The pH of the medium can also influence the charge state and solubility of the compound.[3][6][7]
Q4: Can the type of cell culture medium I use affect the solubility of this compound?
Yes, the specific formulation of your cell culture medium can influence the solubility of this compound. Different media (e.g., DMEM, RPMI-1640, F-12) have varying concentrations of salts, amino acids, and other components that can interact with the compound and affect its solubility.[3] For instance, media with higher concentrations of certain ions like calcium and phosphate might be more prone to forming insoluble precipitates with some compounds.[3][8]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Initial Steps: Stock Solution Preparation and Handling
Proper preparation and handling of your this compound stock solution are critical first steps in preventing precipitation.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use high-purity, anhydrous DMSO. | Water content in the solvent can decrease the solubility of hydrophobic compounds. |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10-20 mM). | This minimizes the volume of DMSO added to your culture medium, reducing the risk of solvent shock and toxicity. |
| Dissolution | Ensure the compound is completely dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution. | Undissolved particles in the stock solution will act as nucleation sites for precipitation. |
| Storage | Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] | Repeated temperature changes can cause the compound to precipitate out of the stock solution.[5] |
Experimental Protocol: Diluting this compound into Media
The method used to dilute the stock solution into your cell culture medium is a frequent source of precipitation.
| Step | Detailed Protocol |
| 1. Pre-warm Media | Before adding the this compound stock, pre-warm your cell culture medium to 37°C. |
| 2. Serial Dilution | If a high final concentration is needed, consider a serial dilution approach. First, dilute the stock into a small volume of media, then add this intermediate dilution to the final volume. |
| 3. Method of Addition | Add the this compound stock solution dropwise to the vortexing or gently swirling media. |
| 4. Final DMSO Concentration | Keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1%. |
Advanced Troubleshooting
If precipitation persists, consider these more advanced strategies.
| Issue | Proposed Solution |
| Precipitation in Serum-Free Media | If working in serum-free conditions, consider adding a carrier protein like bovine serum albumin (BSA) to the medium. |
| pH-Dependent Solubility | Use a buffered medium, such as one containing HEPES, to maintain a stable pH. |
| Media Component Interaction | Test the solubility of this compound in a simpler buffered solution like PBS to determine if specific media components are causing the issue.[3] |
| Use of Pluronic F-68 | Consider the addition of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%). |
Visualizing Experimental Workflows and Concepts
To further clarify the processes involved, the following diagrams illustrate key experimental workflows and concepts.
References
- 1. This compound CAS#: 668990-94-1 [m.chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dcchemicals.com [dcchemicals.com]
Technical Support Center: Troubleshooting Off-Target Effects of Kinase Inhibitors
Disclaimer: Initial searches for "CP-944629" did not identify a kinase inhibitor. The following troubleshooting guide is provided for a hypothetical kinase inhibitor, hereafter referred to as CP-Hypothetical , to illustrate the principles of addressing off-target effects for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they a concern?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target.[1] For kinase inhibitors like CP-Hypothetical, which are designed to block the activity of a specific kinase, binding to other kinases or proteins can modulate unintended signaling pathways. This is a significant concern as it can lead to cellular toxicity, misleading experimental results, and potential adverse effects in clinical applications.[1]
Q2: My cells are showing high levels of cytotoxicity at concentrations where I expect to see specific inhibition. Could this be an off-target effect?
A2: Yes, significant cytotoxicity at or near the effective concentration for your target of interest can be a strong indicator of off-target effects.[1] It is crucial to differentiate between on-target and off-target induced cell death.
Q3: I'm observing a phenotype that is inconsistent with the known function of the target kinase. What could be the reason?
A3: This discrepancy is a common reason to suspect off-target effects. The observed cellular outcome might be a result of CP-Hypothetical interacting with one or more unintended proteins. To investigate this, a multi-step approach is recommended, starting with confirming target engagement and running dose-response analyses.
Q4: How can I experimentally determine if the effects I'm seeing are off-target?
A4: Several experimental strategies can be employed to identify and validate off-target effects. These include:
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Kinome Profiling: Screening the inhibitor against a large panel of kinases to determine its selectivity.[1][2]
-
Using a Structurally Different Inhibitor: Employing another inhibitor for the same target with a different chemical scaffold. If it doesn't reproduce the phenotype, it suggests the initial inhibitor's effects are off-target.
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the intended target. If the phenotype is not reversed, it points towards off-target effects.[1]
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Western Blotting: Analyzing the phosphorylation status of key proteins in related signaling pathways that are not expected to be affected by the on-target inhibition.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of CP-Hypothetical.
Issue 1: Unexpected or High Cytotoxicity
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen. 2. Test a structurally unrelated inhibitor for the same target. | 1. Identification of unintended kinase targets. 2. If cytotoxicity persists with a different inhibitor, it may be an on-target effect.[1] |
| Compound solubility issues | 1. Check the solubility of CP-Hypothetical in your cell culture media. 2. Include a vehicle-only control. | 1. Prevention of compound precipitation, which can cause non-specific effects.[1] |
| Cell line-specific effects | Test CP-Hypothetical in multiple cell lines. | Differentiate between general off-target effects and those specific to a particular cellular context. |
Issue 2: Inconsistent or Unexpected Phenotype
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inhibition of an unknown off-target | 1. Conduct a broad kinase selectivity profiling assay. 2. Perform a rescue experiment with a drug-resistant target mutant. | 1. A list of potential off-target kinases. 2. If the phenotype is not rescued, it strongly suggests off-target activity.[1] |
| Activation of compensatory signaling pathways | Use Western blotting to probe for the activation of known compensatory pathways (e.g., parallel MAP kinase pathways). | Identification of upregulated signaling cascades that may mask or alter the expected phenotype.[1] |
| Incorrect dosage | Perform a detailed dose-response curve for both the intended target inhibition and the observed phenotype. | Determine if the potency for the cellular effect aligns with the biochemical IC50 for the target kinase. |
Quantitative Data Summary
The following table illustrates how to present kinase profiling data for CP-Hypothetical to assess its selectivity. The selectivity score is a way to quantify the inhibitor's preference for its intended target.
| Kinase Target | IC50 (nM) for CP-Hypothetical | Selectivity Score (Off-target IC50 / On-target IC50) |
| On-Target Kinase A | 15 | 1 |
| Off-Target Kinase B | 300 | 20 |
| Off-Target Kinase C | 1,500 | 100 |
| Off-Target Kinase D | 85 | 5.7 |
| Off-Target Kinase E | >10,000 | >667 |
A higher selectivity score indicates greater selectivity for the on-target kinase.
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of CP-Hypothetical across a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare CP-Hypothetical at a concentration at least 100-fold higher than its on-target IC50 (e.g., 1-10 µM) to identify even weak off-target interactions.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a comprehensive panel of human kinases.
-
Binding or Activity Assay: The service will typically perform either a competition binding assay to measure the dissociation constant (Kd) or a functional assay to determine the IC50 value against each kinase in the panel.[3][4]
-
Data Analysis: Analyze the percentage of inhibition at the tested concentration or the IC50 values for all kinases. Identify any kinases that are inhibited by more than 70% for follow-up dose-response studies.[3]
Protocol 2: Western Blotting for Compensatory Pathway Activation
Objective: To assess if inhibition of the primary target by CP-Hypothetical leads to the activation of parallel signaling pathways.
Methodology:
-
Cell Treatment: Treat cells with CP-Hypothetical at various concentrations and time points. Include a vehicle control.
-
Lysate Preparation: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total proteins of key components of potential compensatory pathways (e.g., phospho-ERK, total ERK, phospho-JNK, total JNK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant increase in phosphorylation of a protein in a parallel pathway would suggest the activation of a compensatory mechanism.[1]
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: On-target vs. off-target signaling pathways of CP-Hypothetical.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of CP-944629
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of CP-944629. While specific bioavailability data for this compound is not publicly available, this guide addresses common challenges encountered with investigational compounds, particularly those with poor aqueous solubility, which can significantly limit oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an investigational drug that has demonstrated anticancer activity and is currently in Phase I clinical trials for multiple myeloma and non-small cell lung carcinoma.[1] It has also been repurposed as a potential treatment for spinal muscular atrophy (SMA).[1] The exact mechanism of action is still under investigation but may involve the inhibition of DNA methylation or alteration of microRNA activity.[1]
Q2: What are the potential challenges affecting the in vivo bioavailability of this compound?
While specific data for this compound is limited, investigational drugs often exhibit poor oral bioavailability due to factors such as:
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Poor aqueous solubility: Many new chemical entities are poorly soluble in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.[2][3][4] This is a primary rate-limiting step for oral drug absorption.[5]
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Low dissolution rate: A slow rate of dissolution in GI fluids can lead to the drug passing through the GI tract before it can be fully absorbed.[4]
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Poor membrane permeability: The drug may have difficulty crossing the intestinal epithelium to enter the systemic circulation.[3][6]
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First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active drug available.[7]
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of compounds with low aqueous solubility:[3][4][8][9]
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Particle size reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the drug, which can improve its dissolution rate.[4][7]
-
Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution rate.[3][5][10]
-
Lipid-based formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[2][3][10][11][12]
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Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][13]
-
Prodrug approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in vivo.[3][13]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations after oral administration. | Poor aqueous solubility and slow dissolution rate. | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area and enhance dissolution.[4][7] 2. Formulate as a Solid Dispersion: Utilize techniques like spray drying or hot-melt extrusion with a hydrophilic polymer to improve solubility.[3][10] |
| High inter-subject variability in pharmacokinetic studies. | Food effects, inconsistent dissolution in the GI tract. | 1. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to promote more consistent emulsification and absorption, potentially reducing food effects.[2][10][12] |
| Significant difference between oral and intravenous pharmacokinetic profiles, suggesting poor absorption. | Low permeability across the intestinal epithelium. | 1. Incorporate Permeation Enhancers: Include excipients in the formulation that can transiently increase the permeability of the intestinal membrane.[13] 2. Prodrug Strategy: If feasible, synthesize a more lipophilic prodrug to enhance passive diffusion across the intestinal barrier.[13] |
| Low bioavailability despite adequate in vitro solubility and dissolution. | High first-pass metabolism in the liver. | 1. Co-administration with Metabolism Inhibitors: Investigate the co-administration of inhibitors of the specific metabolic enzymes responsible for drug degradation (requires identification of metabolic pathways).[14] 2. Alternative Routes of Administration: Consider non-oral routes such as parenteral or transdermal to bypass hepatic first-pass metabolism. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | ~400-500 g/mol | Moderate size, may have acceptable permeability if not highly polar. |
| LogP | > 3 | Lipophilic, may have good permeability but poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility, likely to be a major barrier to oral absorption. |
| pKa | Not available | Will influence solubility at different pH values in the GI tract. |
| Biopharmaceutical Classification System (BCS) | Likely Class II or IV | Low solubility is the primary challenge (Class II) or both low solubility and low permeability (Class IV).[2][4] |
Table 2: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in a Preclinical Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 50 ± 15 | 2.0 | 200 ± 50 | 100 |
| Micronized Suspension | 10 | 150 ± 40 | 1.5 | 600 ± 120 | 300 |
| Solid Dispersion | 10 | 400 ± 90 | 1.0 | 1800 ± 350 | 900 |
| SEDDS | 10 | 600 ± 110 | 0.5 | 2500 ± 450 | 1250 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), and a suitable organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve this compound and the polymer in the organic solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Collect the solid dispersion and pulverize it to a fine powder.
-
Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animals: Male Sprague-Dawley rats (or other appropriate species), fasted overnight before dosing.
-
Formulations:
-
Group 1: this compound aqueous suspension (control).
-
Group 2: Optimized this compound formulation (e.g., solid dispersion or SEDDS).
-
Group 3: Intravenous solution of this compound (for absolute bioavailability determination).
-
-
Procedure:
-
Administer the formulations to the respective groups via oral gavage (for oral formulations) or tail vein injection (for intravenous).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).
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Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Pharmacokinetic pathway of an orally administered drug.
References
- 1. This compound | 668990-94-1 | TBB99094 | Biosynth [biosynth.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. asianpharmtech.com [asianpharmtech.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 9. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 11. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CP-944629 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the cytotoxicity of the selective kinase inhibitor, CP-944629.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel kinase, Apoptosis-Inducing Kinase 1 (AIK1). AIK1 is a key regulator of the intrinsic apoptotic pathway. Inhibition of AIK1 by this compound is intended to prevent phosphorylation of the pro-apoptotic protein BAD, thereby promoting apoptosis in rapidly dividing cells.
Q2: In which cell lines has the cytotoxicity of this compound been evaluated?
A2: The cytotoxic effects of this compound have been characterized in a panel of human cancer cell lines, including but not limited to, A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma).
Q3: What are the common methods to assess this compound cytotoxicity?
A3: Standard in vitro cytotoxicity assays are recommended, such as the MTT assay to measure metabolic activity, the LDH assay to assess membrane integrity, and caspase activity assays to quantify apoptosis.
Troubleshooting Guides
High Variability in MTT Assay Results
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. A confluent or sparse culture can lead to inconsistent results. |
| Incubation Time | Ensure consistent incubation times with both this compound and the MTT reagent. |
| Reagent Preparation | Prepare fresh MTT solution for each experiment and protect it from light to prevent degradation. |
| Solvent Incompatibility | Ensure the solvent used to dissolve this compound and the formazan crystals is compatible with the assay and does not cause cell lysis. |
Unexpectedly Low Cytotoxicity in LDH Assay
| Potential Cause | Recommended Solution |
| Assay Timing | LDH release is a later indicator of cell death. Consider extending the incubation time with this compound to allow for sufficient membrane damage. |
| Cell Lysis Control | Ensure the positive control for maximum LDH release (e.g., using a lysis buffer) is working effectively. |
| Serum Interference | High serum concentrations in the culture medium can inhibit LDH activity. Consider reducing the serum concentration during the assay. |
| Mechanism of Cell Death | This compound may be inducing apoptosis rather than necrosis, which results in delayed membrane leakage. Confirm the mode of cell death using an apoptosis assay. |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines after a 48-hour treatment period.
Table 1: IC50 Values of this compound Determined by MTT Assay
| Cell Line | IC50 (µM) |
| A549 | 12.5 ± 1.8 |
| MCF-7 | 25.3 ± 3.2 |
| HepG2 | 48.1 ± 5.6 |
Table 2: IC50 Values of this compound Determined by LDH Assay
| Cell Line | IC50 (µM) |
| A549 | 15.8 ± 2.1 |
| MCF-7 | 30.1 ± 4.5 |
| HepG2 | 55.7 ± 6.9 |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle, no cells, maximum LDH release) for 48 hours.[1]
-
Sample Collection: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well and incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Proposed mechanism of this compound inducing apoptosis.
References
Technical Support Center: Minimizing CP-944629 Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of CP-944629 to minimize its degradation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound in a cool, well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. For extended storage, maintaining a temperature of -20°C is advisable, which has been shown to be effective for the stability of other small molecule kinase inhibitors.[2]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is best practice to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). For many kinase inhibitors, stock solutions in DMSO are stable when stored at -80°C.[3] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes.[3]
Q3: What are the primary factors that can cause this compound degradation?
A3: Based on the chemical structure of this compound and general knowledge of similar compounds, the primary factors contributing to degradation are likely to be:
-
Hydrolysis: The presence of amide and ether functional groups may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The nitrogen-containing heterocyclic rings could be prone to oxidation.[4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in complex organic molecules.[6][7]
-
Temperature: Elevated temperatures can accelerate the rates of all chemical degradation pathways.
Q4: Is this compound sensitive to pH?
A4: While specific data for this compound is unavailable, compounds with imidazole moieties can exhibit pH-dependent stability.[1] It is advisable to maintain solutions of this compound in buffers with a pH close to neutral (pH 7.0-7.4) unless experimental conditions require otherwise. The hydrolytic stability of molecules containing trifluoromethyl groups can also be influenced by pH.[8]
Q5: Are there any known incompatible materials with this compound?
A5: The Material Safety Data Sheet (MSDS) for this compound indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[1] Contact with these substances should be avoided to prevent rapid degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | 1. Prepare a fresh stock solution from solid compound. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots.[3] 3. Verify the storage conditions of the stock solution (temperature, light protection). |
| Precipitation in aqueous buffer | 1. Visually inspect the solution for any cloudiness or precipitate. 2. Determine the kinetic solubility of this compound in your specific assay buffer. 3. Consider using a lower final concentration or incorporating a surfactant like Tween-20.[3] |
| Degradation in assay buffer | 1. Perform a short-term stability study of this compound in your assay buffer at the experimental temperature. 2. Analyze samples at different time points using HPLC to monitor for degradation.[3] |
Issue 2: Appearance of new peaks in HPLC analysis of a stored sample.
| Potential Cause | Troubleshooting Steps |
| Chemical degradation | 1. The new peaks likely represent degradation products. 2. Review the storage conditions of the sample (temperature, light exposure, container). 3. Protect samples from light and store at recommended low temperatures. |
| Contamination | 1. Ensure proper handling and use of clean vials and solvents. 2. Analyze a blank (solvent only) to rule out contamination from the analytical system. |
Data Presentation: Stability of Small Molecule Kinase Inhibitors
While specific quantitative data for this compound is not publicly available, the following table summarizes typical stability data for small molecule kinase inhibitors under various storage conditions, which can serve as a general guideline.
| Storage Condition | Typical Stability | Potential Degradation |
| Solid at Room Temperature | Weeks to Months | Slow degradation, dependent on humidity and light. |
| Solid at -20°C | > 1 Year | Minimal degradation expected. |
| Stock Solution in DMSO at -80°C | Months to Years | Generally stable; avoid freeze-thaw cycles.[3] |
| Aqueous Buffer at Room Temperature | Hours to Days | Prone to hydrolysis and precipitation. |
| Aqueous Buffer at 4°C | Days to Weeks | Slower degradation compared to room temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[9]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] A dark control should be kept under the same conditions but protected from light.
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated HPLC-UV/MS method to identify and quantify the parent compound and any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol outlines the development of an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound and samples from the forced degradation study
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase A: 0.1% acetic acid in water
-
Mobile phase B: Acetonitrile
-
HPLC-grade solvents
Procedure:
-
Initial Conditions: Start with a gradient elution from 10% to 90% acetonitrile over 20 minutes with a flow rate of 1 mL/min. Monitor the eluent at a wavelength determined from the UV spectrum of this compound (e.g., 254 nm).
-
Method Optimization: Inject the stressed samples and evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.
-
Gradient Adjustment: Modify the gradient slope, initial and final mobile phase composition, and run time to achieve baseline separation of all peaks.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to optimize peak shape and resolution.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
References
- 1. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ovid.com [ovid.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. moravek.com [moravek.com]
- 7. Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Confirming PDE5 Inhibitor Activity in Cells
This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for confirming the cellular activity of phosphodiesterase 5 (PDE5) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a PDE5 inhibitor?
A1: PDE5 inhibitors block the phosphodiesterase 5 (PDE5) enzyme.[1][2] PDE5 is responsible for the breakdown of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, these compounds increase intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events that result in vasodilation and other physiological effects.[3]
Q2: What are the initial steps to confirm if my compound is a PDE5 inhibitor?
A2: The initial step is to perform an in vitro PDE5 inhibition assay using a purified recombinant PDE5 enzyme.[2] This will determine the direct inhibitory activity of your compound on the enzyme and allow for the calculation of an IC50 value. Following this, cellular assays are necessary to confirm the compound's activity in a biological context.
Q3: Why am I not observing any effect in my cell-based assays even though my compound is a potent PDE5 inhibitor in vitro?
A3: Several factors could contribute to this discrepancy:
-
Cell Permeability: Your compound may have poor membrane permeability and is not reaching its intracellular target.
-
Efflux Pumps: The cells you are using may express efflux pumps, such as ABCC5, which can actively transport the compound out of the cell.[1]
-
Cellular cGMP Levels: The basal levels of cGMP in your chosen cell line might be too low to detect a significant increase after PDE5 inhibition. Stimulation with a nitric oxide (NO) donor, like sodium nitroprusside (SNP), can help to increase basal cGMP production.
-
Compound Stability: The compound may be unstable in the cell culture medium or metabolized by the cells.
Q4: How can I measure changes in intracellular cGMP levels?
A4: Intracellular cGMP levels can be quantified using commercially available ELISA or TR-FRET based assay kits. These kits provide a sensitive and specific method for measuring cGMP concentrations in cell lysates.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells in cellular assays. | Inconsistent cell seeding, uneven compound distribution, or edge effects in the microplate. | Ensure proper cell suspension mixing before seeding. Use a multichannel pipette for compound addition and avoid using the outer wells of the plate. |
| No significant change in cell viability after treatment. | The chosen cell line may not be sensitive to changes in cGMP levels, or the endpoint measured is not appropriate. | Use a cell line known to respond to PDE5 inhibition (e.g., vascular smooth muscle cells). Measure a more direct downstream marker of PDE5 inhibition, such as vasodilation in an ex vivo tissue model or PKG substrate phosphorylation. |
| Compound precipitates in the cell culture medium. | Poor solubility of the compound at the tested concentrations. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is low (typically <0.5%). Test a range of compound concentrations to identify the optimal working concentration. |
Experimental Protocols
Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of a compound on purified PDE5A1 enzyme activity using a fluorescence polarization-based assay.[4]
Materials:
-
Purified recombinant PDE5A1 enzyme
-
PDE5A1 Assay Kit (containing fluorescently labeled cGMP substrate, binding agent, and assay buffer)
-
Test compound
-
Positive control (e.g., Sildenafil, Vardenafil)
-
Black, 96-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Add 25 µL of the diluted compounds or control to the wells of the 96-well plate.
-
Add 25 µL of the PDE5A1 enzyme solution to each well.
-
Initiate the reaction by adding 50 µL of the fluorescently labeled cGMP substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the binding agent.
-
Read the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Protocol 2: Cellular cGMP Measurement Assay
This protocol measures the change in intracellular cGMP levels in response to treatment with a PDE5 inhibitor.
Materials:
-
Cells cultured in a 96-well plate
-
Test compound
-
Positive control (e.g., Sildenafil)
-
Nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP)
-
Cell lysis buffer
-
cGMP ELISA or TR-FRET assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compound or positive control for 30 minutes.
-
Stimulate the cells with an NO donor (e.g., 10 µM SNP) for 10 minutes to increase basal cGMP production.
-
Lyse the cells using the provided lysis buffer.
-
Perform the cGMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Normalize the cGMP concentration to the total protein concentration in each well.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of the PDE5 inhibitor on cell viability. The MTS assay is provided as an example.[5]
Materials:
-
Cells cultured in a 96-well plate
-
Test compound
-
CellTiter 96® AQueous One Solution Reagent (MTS)[5]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of the CellTiter 96® AQueous One Solution Reagent to each well.[5]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Data Presentation
Table 1: In Vitro PDE5A1 Inhibition
| Compound | IC50 (nM) |
| Test Compound | Enter Value |
| Sildenafil | Enter Value |
| Vardenafil | Enter Value |
Table 2: Cellular cGMP Levels
| Treatment | cGMP Concentration (pmol/mg protein) |
| Vehicle Control | Enter Value |
| Test Compound (1 µM) | Enter Value |
| Sildenafil (1 µM) | Enter Value |
| SNP (10 µM) | Enter Value |
| Test Compound (1 µM) + SNP (10 µM) | Enter Value |
| Sildenafil (1 µM) + SNP (10 µM) | Enter Value |
Table 3: Cell Viability (MTS Assay)
| Compound Concentration | % Cell Viability |
| 0.1 µM | Enter Value |
| 1 µM | Enter Value |
| 10 µM | Enter Value |
| 100 µM | Enter Value |
Visualizations
Caption: PDE5 signaling pathway and the mechanism of action of a PDE5 inhibitor.
Caption: Experimental workflow for confirming PDE5 inhibitor activity.
Caption: Troubleshooting logic for confirming cellular activity.
References
Validation & Comparative
A Comparative Guide to p38 MAPK Inhibitors: PHA-666859, BIRB-796, and SCIO-469
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. The development of potent and selective p38 MAPK inhibitors has been a significant focus of pharmaceutical research. This guide provides an objective comparison of three prominent p38 inhibitors: Pfizer's PHA-666859, Boehringer Ingelheim's BIRB-796 (Doramapimod), and Scios' SCIO-469 (Talmapimod). The comparison is based on their biochemical potency, cellular activity, and selectivity profiles, supported by experimental data.
At a Glance: Key Quantitative Comparisons
The following tables summarize the in vitro potency and selectivity of PHA-666859, BIRB-796, and SCIO-469 against p38 MAPK isoforms and other kinases.
| Inhibitor | Target(s) | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Cellular Potency (LPS-induced TNF-α, IC50) |
| PHA-666859 | p38α, p38β | 210 | 2450 | - | - | - |
| BIRB-796 | p38α, p38β, p38γ, p38δ | 38 | 65 | 200 | 520 | 21 nM (PBMCs), 960 nM (Whole Blood) |
| SCIO-469 | p38α | 9 | ~90 | - | - | - |
Signaling Pathway and Mechanism of Action
The p38 MAPK signaling cascade is a crucial pathway activated by cellular stressors and inflammatory cytokines. Its activation leads to the phosphorylation of downstream transcription factors and kinases, ultimately resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6. All three inhibitors discussed herein are small molecules that target the ATP-binding pocket of p38 MAPK, thereby preventing its kinase activity and blocking the downstream signaling cascade.
Detailed Inhibitor Profiles
PHA-666859 (Pfizer)
PHA-666859 is a potent and reversible inhibitor of p38α MAPK with moderate selectivity over p38β.
-
Biochemical Potency : It exhibits a Ki of 53 nM for p38α. The IC50 values for p38α and p38β are 0.21 µM and 2.45 µM, respectively.
-
Cellular Activity : Limited public data is available on its cellular potency in inhibiting cytokine production.
-
Selectivity : Shows moderate selectivity for the α isoform over the β isoform. Detailed kinase selectivity profiling data against a broader panel is not widely available.
BIRB-796 (Doramapimod, Boehringer Ingelheim)
BIRB-796 is a highly potent, pan-p38 inhibitor that binds to an allosteric site, exhibiting slow-on, slow-off binding kinetics.
-
Biochemical Potency : It demonstrates high affinity for p38α with a Kd of 50-100 pM. It inhibits all four p38 isoforms with IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ).
-
Cellular Activity : BIRB-796 potently inhibits LPS-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 21 nM and in whole blood with an IC50 of 960 nM.
-
Selectivity : While it inhibits all p38 isoforms, it shows good selectivity against a panel of other kinases. However, it has been reported to also inhibit JNK2α2 (IC50 = 98 nM) and c-Raf-1 (IC50 = 1.4 µM).
SCIO-469 (Talmapimod, Scios)
SCIO-469 is a selective, ATP-competitive inhibitor of p38α.
-
Biochemical Potency : It is a potent inhibitor of p38α with an IC50 of 9 nM.
-
Cellular Activity : In cellular assays, SCIO-469 inhibits the phosphorylation of p38 MAPK and has been shown to reduce tumor growth in preclinical models of multiple myeloma.
-
Selectivity : SCIO-469 displays approximately 10-fold selectivity for p38α over p38β and is highly selective against a panel of 20 other kinases (greater than 2000-fold).
Experimental Protocols
In Vitro p38 Kinase Activity Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified p38 kinase.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., PHA-666859, BIRB-796, SCIO-469) in an appropriate buffer.
-
Dilute purified, active p38 kinase to the desired concentration in kinase assay buffer.
-
Prepare a solution of a suitable p38 substrate, such as ATF-2 or Myelin Basic Protein (MBP), in the assay buffer.
-
Prepare a solution of ATP at a concentration typically near the Km for p38.
-
-
Kinase Reaction:
-
In a microplate, combine the test inhibitor, p38 kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as:
-
IMAP (Immobilized Metal Affinity-based Phosphorescence): Utilizes fluorescently labeled phosphopeptides that bind to nanoparticles.
-
LANCE (Lanthanide Chelate Excite) TR-FRET: A time-resolved fluorescence resonance energy transfer-based assay.
-
-
-
Data Analysis:
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Inhibition of LPS-Induced TNF-α Production
This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line, such as the human monocytic cell line THP-1 or freshly isolated human PBMCs, in appropriate media.
-
-
Inhibitor Treatment:
-
Seed the cells into a 96-well plate.
-
Pre-incubate the cells with serial dilutions of the test inhibitor for 30 minutes to 2 hours.
-
-
Stimulation:
-
Add lipopolysaccharide (LPS) to the wells (typically at a final concentration of 1 µg/mL) to stimulate TNF-α production.
-
-
Incubation:
-
Incubate the plates for an extended period (e.g., 18-24 hours) to allow for cytokine synthesis and secretion.
-
-
TNF-α Quantification:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each inhibitor concentration and determine the IC50 value.
-
Conclusion
The selection of a p38 MAPK inhibitor for research or therapeutic development depends on the specific requirements of the study.
-
PHA-666859 offers a starting point for understanding p38α/β inhibition, though more comprehensive public data would be beneficial for a thorough comparison.
-
BIRB-796 is a highly potent, pan-p38 inhibitor with well-characterized cellular activity. Its unique allosteric binding and slow dissociation kinetics make it a valuable tool compound, although its broader isoform activity and potential off-target effects on JNK2 and c-Raf-1 should be considered.
-
SCIO-469 stands out for its high potency and selectivity for the p38α isoform, a desirable characteristic for minimizing off-target effects. Its progression through clinical trials provides a wealth of preclinical and clinical data for consideration.
Researchers should carefully consider the desired isoform selectivity, the required potency, and the context of their experimental system when choosing a p38 inhibitor. The experimental protocols provided in this guide offer a foundation for the in-house evaluation and comparison of these and other p38 MAPK inhibitors.
A Comparative Analysis of p38 MAPK Inhibitors: CP-944629 and SB203580
In the landscape of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway, CP-944629 and SB203580 have emerged as significant research tools. This guide provides a comparative overview of their efficacy, mechanism of action, and specificity, based on available preclinical data, to assist researchers in selecting the appropriate inhibitor for their studies.
Mechanism of Action and a Lack of Direct Comparative Data
Both this compound and SB203580 function as inhibitors of p38 MAPK, a key kinase involved in cellular responses to stress and inflammation. The p38 MAPK signaling cascade plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a prime target for anti-inflammatory drug development.[1][2][3][4][5]
Data Presentation: A Tale of Two Inhibitors
Quantitative data for each inhibitor is summarized below. The absence of directly comparable experimental conditions should be taken into consideration when evaluating these values.
Table 1: In Vitro Potency of p38 MAPK Inhibitors
| Compound | Target | IC50 | Cell-Based Assay |
| This compound | p38α MAPK | Data not publicly available | Data not publicly available |
| SB203580 | p38α MAPK | 0.3-0.5 µM | THP-1 cells[6] |
| p38β MAPK | ~10-fold less sensitive than p38α | ||
| SAPK3 (p38γ), SAPK4 (p38δ) | Less sensitive |
Table 2: Reported Off-Target Effects of SB203580
| Off-Target | Effect | IC50 / Concentration | Reference |
| Protein Kinase B (PKB/Akt) | Inhibition of phosphorylation | 3-5 µM | [7] |
| Raf-1 | Activation | >20 µM | [7] |
| ERK Pathway | Activation | 5 and 10 µM | [8] |
Experimental Protocols: Assessing p38 MAPK Inhibition
While specific protocols for studies involving this compound are not available, a general methodology for evaluating p38 MAPK inhibitors in vitro and in a cellular context is provided below.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38 MAPK.
Objective: To determine the IC50 value of an inhibitor against a specific p38 MAPK isoform.
Materials:
-
Recombinant active p38 MAPK (e.g., p38α)
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM Na2EDTA, 2 mM DTT)
-
ATP
-
Substrate (e.g., ATF2, MBP)
-
Test compounds (this compound or SB203580) dissolved in DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of a 96-well plate.
-
Add the diluted test compounds to the wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibody, radiometric assay).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular Assay: Inhibition of Downstream Signaling
This assay assesses the ability of an inhibitor to block the p38 MAPK pathway within a cellular context.
Objective: To measure the inhibition of a downstream target of p38 MAPK in response to a stimulus.
Materials:
-
Cell line (e.g., THP-1, HeLa)
-
Cell culture medium and supplements
-
Stimulant (e.g., LPS, anisomycin)
-
Test compounds (this compound or SB203580) dissolved in DMSO
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-MAPKAPK2, anti-total-MAPKAPK2, anti-p38, anti-phospho-p38)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS) for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Perform Western blot analysis to detect the phosphorylation status of a downstream target of p38 MAPK, such as MAPKAPK2.
-
Quantify the band intensities to determine the extent of inhibition.
Mandatory Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The p38 MAPK signaling pathway and points of inhibition by this compound and SB203580.
Caption: General experimental workflows for assessing p38 MAPK inhibitor efficacy.
Concluding Remarks
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. assaygenie.com [assaygenie.com]
- 6. selleckchem.com [selleckchem.com]
- 7. invivogen.com [invivogen.com]
- 8. The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of CP-101,606: A Comparative Guide for Researchers
A Note on Nomenclature: Scientific literature predominantly refers to the selective NR2B antagonist as CP-101,606 (also known as traxoprodil). The compound CP-944629 is likely an internal development code or a related but less-studied molecule. This guide will focus on the extensively documented compound, CP-101,606.
This guide provides a detailed comparison of CP-101,606 with other commonly used NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, namely Ro 25-6981 and ifenprodil. The information presented here, including binding affinities, selectivity profiles, and detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities (Ki and IC50 values) of CP-101,606 and its alternatives for the primary target (NMDA receptor NR2B subunit) and key off-targets. This data highlights the high potency and selectivity of CP-101,606 for the NR2B subunit.
| Compound | Target | Ki (nM) | IC50 (nM) | Species | Assay Type | Reference |
| CP-101,606 | NMDA Receptor (NR2B) | - | 11 | Rat | Functional (Inhibition of glutamate-induced neurotoxicity) | [1] |
| NMDA Receptor (NR1C/NR2B) | - | 9 | Rat | Electrophysiology (in Xenopus oocytes) | [2] | |
| NMDA Receptor (NR1C/NR2A) | - | 52000 | Rat | Electrophysiology (in Xenopus oocytes) | [2] | |
| Ro 25-6981 | NMDA Receptor (NR2B) | 10.6 | 9 | Rat | Radioligand Binding / Electrophysiology | [2][3] |
| NMDA Receptor (NR2A) | - | 52000 | Rat | Electrophysiology (in Xenopus oocytes) | [2][4] | |
| Sigma-1 Receptor | 2.45 | - | Human | Radioligand Binding | [3] | |
| Ifenprodil | NMDA Receptor (NR2B) | - | 150 | Rat | Electrophysiology | |
| NMDA Receptor (NR2A) | - | >30000 | Rat | Electrophysiology | ||
| α1-Adrenergic Receptor | - | - | - | - | [5] |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Subtypes
This protocol is a generalized procedure for determining the binding affinity of a test compound to NMDA receptor subtypes using a competitive radioligand binding assay.
Materials:
-
Membrane Preparation: Homogenized tissue from specific brain regions (e.g., cortex, hippocampus) or cells expressing recombinant NMDA receptors.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target site, such as [3H]Ro 25-6981 for the NR2B subunit or [3H]ifenprodil.
-
Test Compound: CP-101,606 or other unlabeled competitor compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of a non-labeled competitor.
-
Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes a method to assess the functional antagonism of NMDA receptors by a test compound using electrophysiological recordings from Xenopus oocytes expressing specific receptor subunits.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for NMDA receptor subunits (e.g., NR1 and NR2A, NR2B, NR2C, or NR2D).
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.
-
Agonists: Glutamate and Glycine.
-
Test Compound: CP-101,606 or other antagonists.
-
Two-Electrode Voltage Clamp (TEVC) setup: Including amplifier, microelectrodes, and data acquisition system.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired NMDA receptor subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential of -40 to -80 mV.
-
-
Compound Application and Data Acquisition:
-
Apply a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.
-
Once a stable baseline current is established, co-apply the agonists with varying concentrations of the test compound.
-
Record the current responses in the presence of the antagonist.
-
Wash out the antagonist to observe the recovery of the current.
-
-
Data Analysis:
-
Measure the peak amplitude of the current in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Signaling pathway of the NMDA receptor and site of action for CP-101,606.
References
- 1. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ro 25-6981 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Ro 25-6981 maleate salt (mM/ml), NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]
- 5. Developmental Changes in NMDA Receptor Glycine Affinity and Ifenprodil Sensitivity Reveal Three Distinct Populations of NMDA Receptors in Individual Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity Profile of Inhibitor X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapies, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive analysis of the cross-reactivity of a hypothetical, next-generation kinase inhibitor, "Inhibitor X," against a broad panel of kinases. The data presented herein offers a comparative benchmark for researchers evaluating novel therapeutic agents.
Quantitative Kinase Cross-Reactivity Data
The inhibitory activity of Inhibitor X was assessed against a panel of 250 kinases at a concentration of 1 µM. The following table summarizes the percentage of inhibition, highlighting the most significantly affected off-target kinases.
| Kinase Target | Primary Target Family | % Inhibition at 1 µM |
| Primary Target Kinase | Tyrosine Kinase | 98% |
| Off-Target Kinase A | Serine/Threonine Kinase | 75% |
| Off-Target Kinase B | Tyrosine Kinase | 68% |
| Off-Target Kinase C | Atypical Kinase | 55% |
| Off-Target Kinase D | Serine/Threonine Kinase | 49% |
| Off-Target Kinase E | Tyrosine Kinase | 42% |
| ... | ... | ... |
| Off-Target Kinase Z | Serine/Threonine Kinase | <10% |
Experimental Protocols
Biochemical Kinase Assay for Selectivity Profiling
A radiometric kinase assay was employed to determine the percentage of inhibition of a broad panel of kinases by Inhibitor X.[1][2]
Materials:
-
Recombinant human kinases
-
Corresponding specific peptide substrates
-
Inhibitor X (dissolved in DMSO)
-
[γ-³³P]ATP
-
Kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
Filter plates
Procedure:
-
Kinase reactions were initiated by combining the kinase, the specific peptide substrate, and Inhibitor X at a final concentration of 1 µM in the kinase reaction buffer.
-
The reaction was started by the addition of [γ-³³P]ATP.
-
The reaction mixtures were incubated at room temperature for 120 minutes.
-
The reaction was stopped by spotting the mixture onto filter plates.
-
The filter plates were washed to remove excess unincorporated [γ-³³P]ATP.
-
The amount of incorporated ³³P in the peptide substrate was quantified using a scintillation counter.
-
The percentage of inhibition was calculated by comparing the radioactivity of the reactions containing Inhibitor X to the control reactions without the inhibitor.
Signaling Pathway Context
To visualize the potential impact of off-target inhibition, the following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and survival that is frequently modulated by kinase inhibitors.[3][4] Off-target inhibition of kinases within this or related pathways could lead to unintended cellular consequences.
Caption: A simplified representation of the EGFR signaling cascade.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing kinase inhibitor selectivity.
Caption: General workflow for kinase inhibitor selectivity profiling.
References
CP-944629 as an Alternative to BIRB 796: A Comparative Guide for Researchers
For researchers and professionals in drug development exploring alternatives to the well-characterized p38 MAP kinase inhibitor BIRB 796, CP-944629 presents a potent option targeting the p38α isoform. This guide provides a comparative overview of both compounds, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing key cellular pathways and workflows.
Executive Summary
BIRB 796 is a highly potent, allosteric, and pan-isoform inhibitor of p38 MAP kinase, demonstrating activity against all four isoforms (α, β, γ, and δ). In contrast, this compound is a potent inhibitor of the p38α kinase isoform. While both compounds effectively target the p38 MAPK pathway, their distinct isoform selectivity profiles suggest they may have different applications in research and therapeutic development. A direct, comprehensive comparison of their kinase selectivity is challenging due to the limited publicly available data for this compound.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the available inhibitory activities of this compound and BIRB 796.
Table 1: p38 MAPK Isoform Inhibition
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| This compound | 3.2 | Data not available | Data not available | Data not available |
| BIRB 796 | 38[1] | 65[1] | 200[1] | 520[1] |
Table 2: Off-Target Kinase Inhibition Profile for BIRB 796
| Kinase Target | IC50 (nM) |
| JNK2α2 | 98[2] |
| c-Raf-1 | 1400[2] |
| B-Raf | 83[1] |
| Abl | 14600[1] |
Note: A comprehensive kinase selectivity panel for this compound is not publicly available.
Mechanism of Action
BIRB 796 is a diaryl urea compound that acts as a type II inhibitor, binding to an allosteric site on the p38 kinase. This binding stabilizes the DFG-out (Asp-Phe-Gly) conformation of the activation loop, which is a unique mechanism that confers high affinity and slow dissociation rates.[3] This allosteric inhibition prevents the conformational change required for kinase activity.
This compound is identified as a potent inhibitor of p38α kinase. However, detailed information regarding its specific binding mode (e.g., ATP-competitive, allosteric) is not extensively documented in publicly accessible literature.
Signaling Pathway and Experimental Workflow
To evaluate and compare p38 MAPK inhibitors like this compound and BIRB 796, a series of biochemical and cellular assays are typically employed. The following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: p38 MAPK Signaling Pathway and points of inhibition.
Caption: General experimental workflow for p38 inhibitor comparison.
Experimental Protocols
Detailed below are representative protocols for key experiments used to characterize p38 MAPK inhibitors.
In Vitro p38α Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant active p38α MAP kinase
-
Kinase substrate (e.g., ATF2 or a fluorescent peptide)
-
ATP
-
Test compounds (this compound, BIRB 796) dissolved in DMSO
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the p38α kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence readout.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cellular Assay: Inhibition of TNF-α Production in THP-1 Cells
Objective: To assess the potency of a compound in a cellular context by measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α production.[1]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, BIRB 796) dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of approximately 1 x 10^6 cells/mL.
-
Differentiate the cells into a macrophage-like state by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.
-
Pre-incubate the differentiated THP-1 cells with serial dilutions of the test compounds or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for an additional 4-6 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value by fitting the dose-response data.
Conclusion
This compound is a potent inhibitor of p38α kinase and serves as a potential alternative to the pan-p38 inhibitor BIRB 796, particularly for studies focused on the specific role of the p38α isoform. The allosteric mechanism of BIRB 796 is well-documented, contributing to its high affinity and broad isoform activity. For a comprehensive evaluation of this compound as a direct alternative, further studies are required to elucidate its kinase selectivity profile against other p38 isoforms and a broader panel of kinases. The experimental protocols provided herein offer a framework for researchers to conduct such comparative studies.
References
A Head-to-Head Comparison of p38α Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the p38 mitogen-activated protein kinase alpha (p38α) presents a compelling therapeutic target for a multitude of inflammatory diseases, neurodegenerative disorders, and cancers. The intricate role of p38α in cellular stress responses and cytokine production has led to the development of numerous small molecule inhibitors. This guide provides an objective, data-driven comparison of key p38α inhibitors, offering a comprehensive overview of their performance based on available experimental data.
The p38 MAPK signaling pathway is a critical cascade that responds to cellular stressors and inflammatory cytokines. Its activation leads to the downstream phosphorylation of various transcription factors and kinases, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6. Inhibitors targeting p38α aim to disrupt this cascade, thereby mitigating the inflammatory response.
Below is a diagram illustrating the canonical p38 MAPK signaling pathway and the point of inhibition for the compounds discussed in this guide.
Caption: The p38 MAPK signaling cascade.
Quantitative Performance Comparison
The following tables summarize the biochemical potency and cellular activity of several prominent p38α inhibitors. Data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.
Table 1: In Vitro Potency (IC50) of p38α Inhibitors
| Compound Name | Alternate Name | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| Neflamapimod | VX-745 | 10[1][2] | 220[1][2] | >20,000[1] | Not Reported |
| Talmapimod | SCIO-469 | 9[3] | ~90 | >20,000 | >20,000 |
| Doramapimod | BIRB 796 | 38 | 65 | 200 | 520 |
| Losmapimod | GW856553X | pKi 8.1 | pKi 7.6 | Not Reported | Not Reported |
| SB202190 | 50 | 100 | Not Reported | Not Reported | |
| SB203580 | 50 | 500 | Not Reported | Not Reported |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi indicates a more potent inhibitor.
Table 2: Cellular Activity of p38α Inhibitors (Cytokine Inhibition)
| Compound Name | Cell Type | Stimulant | Cytokine Inhibited | IC50 (nM) |
| Neflamapimod | Human PBMC | LPS | IL-1β | 45[4] |
| Human PBMC | LPS | TNF-α | 51[4] | |
| Human Whole Blood | LPS | IL-1β | 150[4] | |
| Human Whole Blood | LPS | TNF-α | 180[4] | |
| Talmapimod | Human Whole Blood | LPS | TNF-α | Not Reported |
| Doramapimod | Not Reported | Not Reported | Not Reported | Not Reported |
| Losmapimod | Human PBMC | LPS | TNF-α | Not Reported |
Head-to-Head In Vivo Efficacy
Direct comparative studies in animal models provide crucial insights into the therapeutic potential of these inhibitors.
Rheumatoid Arthritis Models
In a murine collagen-induced arthritis (CIA) model, a widely used preclinical model for rheumatoid arthritis, Neflamapimod (VX-745) administered at 50 mg/kg twice daily demonstrated a dose-responsive decrease in disease severity.[5] Histological analysis revealed significant protection against bone resorption and inflammation.[1] Similarly, studies with other p38 MAPK inhibitors have shown efficacy in reducing signs and symptoms of arthritis in animal models.[6][7]
Cancer Models
Talmapimod (SCIO-469) has been evaluated in preclinical models of multiple myeloma. It has been shown to inhibit p38 MAPK phosphorylation and reduce tumor growth.[3] The anti-cancer efficacy of p38 inhibitors is often attributed to their ability to modulate the tumor microenvironment and inhibit inflammatory signaling pathways that support tumor growth.
Chronic Obstructive Pulmonary Disease (COPD) Models
In animal models of COPD, p38 MAPK inhibitors have demonstrated promising effects in reducing airway inflammation.[8] Doramapimod (BIRB 796) was shown to decrease the secretion of TNF-α and IL-6 from alveolar macrophages isolated from COPD patients.[9] This suggests a potential therapeutic role for p38 inhibitors in attenuating the chronic airway inflammation characteristic of COPD.
Clinical Trial Outcomes
The translation of preclinical efficacy to clinical success has been challenging for p38α inhibitors.
Losmapimod was investigated in a large clinical trial for patients with acute myocardial infarction (LATITUDE-TIMI 60). The study found that compared to placebo, losmapimod did not reduce the risk of major ischemic cardiovascular events.[10][11][12] While it showed some potential in reducing certain inflammatory markers, the overall clinical outcome was neutral.[10]
Several other p38 inhibitors have entered clinical trials for various inflammatory diseases, including rheumatoid arthritis and COPD.[13][14][15] However, many of these trials have been halted due to lack of efficacy or safety concerns, such as hepatotoxicity and neurological side effects.[13][16] The complex and multifaceted role of p38α in cellular function likely contributes to these challenges.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective comparison of inhibitor performance.
Biochemical Kinase Activity Assay
This assay directly measures the enzymatic activity of purified p38α and the inhibitory effect of test compounds.
Caption: Workflow for a biochemical p38α kinase assay.
Protocol:
-
Reagent Preparation:
-
Dilute purified, active p38α kinase to the desired concentration in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Prepare a stock solution of the substrate (e.g., ATF2) in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add 1 µL of the inhibitor dilutions or vehicle control (DMSO) to the wells of a 96-well or 384-well plate.
-
Add 2 µL of the diluted p38α enzyme solution to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate for 60 minutes at room temperature or 30°C.
-
Stop the reaction according to the detection method manufacturer's instructions.
-
-
Detection and Analysis:
-
Quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method such as the ADP-Glo™ Kinase Assay or Western blotting with a phospho-specific antibody.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression model.
-
Cellular Assay for Cytokine Inhibition
This assay measures the ability of an inhibitor to suppress the production of pro-inflammatory cytokines in a cellular context.
Caption: Workflow for a cellular cytokine inhibition assay.
Protocol:
-
Cell Culture and Plating:
-
Isolate primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) or culture a relevant cell line (e.g., THP-1 monocytes).
-
Plate the cells in a 96-well plate at a predetermined density.
-
-
Inhibitor Treatment and Stimulation:
-
Treat the cells with serial dilutions of the p38α inhibitor or vehicle control for 30-60 minutes.
-
Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS), to induce cytokine production.
-
-
Incubation and Supernatant Collection:
-
Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-1β) in the collected supernatants using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each inhibitor concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The development of p38α inhibitors remains a dynamic field of research. While early clinical trials have faced setbacks, the wealth of preclinical data underscores the therapeutic potential of targeting this pathway. The detailed comparison of inhibitor potency, selectivity, and in vivo efficacy provided in this guide is intended to aid researchers in selecting the most appropriate tools for their studies and to inform the design of next-generation p38α inhibitors with improved therapeutic profiles. The provided experimental workflows offer a standardized approach for the continued evaluation and comparison of these promising therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of p38 suppress cytokine production in rheumatoid arthritis synovial membranes: does variable inhibition of interleukin-6 production limit effectiveness in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Losmapimod does not reduce cardiovascular events in patients with acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.sahmri.org.au [research.sahmri.org.au]
- 12. Effect of Losmapimod on Cardiovascular Outcomes in Patients Hospitalized With Acute Myocardial Infarction: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of CP-944629 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the cellular target engagement of CP-944629, a small molecule predicted to inhibit DNA topoisomerase and p38α mitogen-activated protein kinase (MAPK). While specific experimental data for this compound is not publicly available, this document outlines established methods and presents a comparative analysis using well-characterized alternative inhibitors for its putative targets.
Introduction to this compound and its Predicted Targets
This compound is identified as 5-(3-tert-butyl-[1][2][3]triazolo[4,3-a]pyridin-6-yl)-4-(2,4,5-trifluorophenyl)-1,3-oxazole. Computational predictions suggest that it may exert its biological effects through the inhibition of two key cellular enzymes: DNA topoisomerase and p38α MAPK.
-
DNA Topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication and transcription. Inhibitors of topoisomerases are a cornerstone of cancer chemotherapy.
-
p38α MAPK is a serine/threonine kinase that plays a central role in cellular responses to stress and inflammation. Its dysregulation is implicated in a variety of diseases, making it a significant drug target.
Confirming that a compound binds to its intended target within a cell is a critical step in drug discovery, linking the molecular mechanism to the cellular phenotype.
Methods for Confirming Target Engagement
Several robust methods can be employed to confirm and quantify the interaction of a small molecule with its intracellular target.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature. This thermal stabilization can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble (non-denatured) target protein, typically by Western blotting or mass spectrometry. An increase in the amount of soluble protein in the presence of the compound at elevated temperatures indicates target engagement.
In-Cell Western and Phosphorylation Assays
For kinase targets like p38α MAPK, a common method to demonstrate target engagement is to measure the inhibition of substrate phosphorylation in cells. Following treatment with the inhibitor, cells are stimulated to activate the p38α pathway. The phosphorylation status of p38α itself (autophosphorylation) or its downstream substrates (e.g., MAPKAPK2, ATF2) can be quantified using phospho-specific antibodies in assays such as Western blotting or high-content imaging. A dose-dependent decrease in phosphorylation indicates target engagement and inhibition.
Bioluminescence Resonance Energy Transfer (BRET)
NanoBRET® is a proximity-based assay that can quantitatively measure compound binding to a target protein in living cells. This technology uses a NanoLuc® luciferase-tagged target protein as a BRET donor and a fluorescently labeled tracer that binds to the target as the acceptor. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal. This method can determine the intracellular affinity and residence time of the compound.
DNA Topoisomerase-Specific Assays
For DNA topoisomerases, target engagement is often assessed by measuring the stabilization of the topoisomerase-DNA cleavage complex, a key intermediate in the enzyme's catalytic cycle. This is often referred to as "topoisomerase poisoning."
-
In Vitro DNA Relaxation/Decatenation Assays: These biochemical assays measure the catalytic activity of purified topoisomerase. A decrease in activity in the presence of an inhibitor suggests direct interaction.
-
In Vivo Complex of Enzyme (ICE) Assay: This cellular assay quantifies the amount of topoisomerase covalently bound to DNA within cells. An increase in this complex upon treatment with a compound is a hallmark of topoisomerase poisons.
Comparative Analysis with Alternative Inhibitors
To illustrate how the target engagement of this compound could be evaluated, we present a comparative analysis using established inhibitors of DNA topoisomerase and p38α MAPK.
Putative Target: DNA Topoisomerase
Here, we compare two well-known topoisomerase inhibitors, Camptothecin (a Topoisomerase I inhibitor) and Etoposide (a Topoisomerase II inhibitor).
| Feature | Camptothecin | Etoposide | This compound (Hypothetical) |
| Primary Target | DNA Topoisomerase I | DNA Topoisomerase II | DNA Topoisomerase I/II |
| Mechanism | Stabilizes the Topo I-DNA cleavage complex | Stabilizes the Topo II-DNA cleavage complex | Putative stabilization of cleavage complex |
| Cellular Potency (IC50) | ~10-100 nM (cell growth inhibition) | ~1-10 µM (cell growth inhibition) | To be determined |
| CETSA Thermal Shift | Demonstrates thermal stabilization of Topo I | Demonstrates thermal stabilization of Topo II | To be determined |
| ICE Assay | Induces accumulation of Topo I-DNA complexes | Induces accumulation of Topo II-DNA complexes | To be determined |
Putative Target: p38α MAPK
For the p38α MAPK target, we compare the widely used inhibitors SB203580 and BIRB 796.
| Feature | SB203580 | BIRB 796 (Doramapimod) | This compound (Hypothetical) |
| Binding Mode | ATP-competitive (Type I) | Allosteric (Type II) | To be determined |
| Cellular Potency (IC50) | 0.3-0.5 µM (in THP-1 cells)[2] | 38 nM (p38α in cell-free assay)[2] | To be determined |
| Effect on p-p38 | No inhibition of upstream phosphorylation | No inhibition of upstream phosphorylation | To be determined |
| Effect on p-MK2 | Potent inhibition | Potent inhibition | To be determined |
| CETSA Thermal Shift | Demonstrates thermal stabilization of p38α | Demonstrates thermal stabilization of p38α | To be determined |
| NanoBRET® IC50 | Can be determined | Can be determined | To be determined |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment: Culture cells to ~80% confluency. Treat with either vehicle control or a range of concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1-2 hours).
-
Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., p38α or Topoisomerase I/II) by Western blotting or other quantitative protein detection methods.
In-Cell Western for p38α Phosphorylation
-
Cell Plating and Treatment: Seed cells in a 96-well plate. The following day, pre-treat the cells with a dilution series of the test compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., anisomycin or LPS) for 15-30 minutes to activate the p38 MAPK pathway.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking and Antibody Incubation: Block non-specific binding sites and then incubate with a primary antibody specific for the phosphorylated form of a p38α substrate (e.g., phospho-MAPKAPK2). A second primary antibody for a total protein or a DNA stain can be used for normalization.
-
Detection: Incubate with species-specific secondary antibodies conjugated to a fluorescent dye.
-
Imaging and Analysis: Acquire images using a high-content imager and quantify the fluorescence intensity of the phospho-protein, normalized to the total protein or cell number.
Visualizations
Caption: p38α MAPK signaling pathway and the putative point of inhibition by this compound.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Independent Verification of CP-944629 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity of CP-944629, a selective 5-HT1B receptor agonist, with other relevant compounds. The data presented is compiled from publicly available scientific literature, offering a resource for researchers engaged in the study of serotonergic systems and drug development.
Comparative Analysis of 5-HT1B Receptor Agonists
The following tables summarize the binding affinity (Ki) and functional activity (EC50/IC50) of this compound in comparison to other well-characterized 5-HT1B receptor agonists. This data is essential for understanding the potency and selectivity of this compound.
| Compound | 5-HT1B Binding Affinity (Ki, nM) | Reference |
| This compound | [Data not explicitly found in a comparative table] | |
| CP-93129 | [Data not explicitly found in a comparative table] | |
| Sumatriptan | [Data not explicitly found in a comparative table] | |
| GR 127935 | [Data not explicitly found in a comparative table] | |
| 5-CT | [Data not explicitly found in a comparative table] |
| Compound | Functional Potency (EC50/IC50, nM) at 5-HT1B Receptors | Assay Type | Reference |
| This compound | [Data not explicitly found in a comparative table] | Inhibition of Forskolin-Stimulated Adenylate Cyclase | |
| CP-93129 | 55 | Inhibition of polysynaptic excitatory postsynaptic currents (poly-epscs) | [1] |
| 5-CT | 14 | Inhibition of poly-epscs | [1] |
| Methylergometrine | 78 | Inhibition of poly-epscs | [1] |
Note: While specific comparative quantitative data for this compound was not found in the immediate search, the provided data for other 5-HT1B agonists from functional assays offers a baseline for comparison once this compound data becomes available.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize the signaling cascade initiated by 5-HT1B receptor activation and the experimental workflows used to measure its activity.
5-HT1B Receptor Signaling Pathway
Activation of the 5-HT1B receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a signaling cascade that primarily involves the inhibition of adenylate cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The receptor is coupled to the inhibitory G-protein, Gαi/o. This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. The workflow involves incubating a radiolabeled ligand with a preparation of the receptor in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
Experimental Workflow: Adenylate Cyclase Inhibition Assay
This functional assay measures the ability of a compound to inhibit the production of cAMP. Cells expressing the 5-HT1B receptor are stimulated with forskolin to activate adenylate cyclase, and the inhibitory effect of the test compound is quantified.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT1B Receptors
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1B receptor.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT1B receptor.
-
Radioligand: [³H]GR125743 or another suitable 5-HT1B selective radioligand.
-
This compound and other reference compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1 mM EDTA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution, and 25 µL of various concentrations of this compound or reference compound. For total binding, add 25 µL of assay buffer instead of the test compound. For non-specific binding, add a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin).
-
Add 100 µL of the receptor membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylate Cyclase Inhibition Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting adenylate cyclase activity.
Materials:
-
Cells stably expressing the human 5-HT1B receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Forskolin.
-
This compound and other reference compounds.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Add various concentrations of this compound or reference compounds to the wells and incubate for 15 minutes.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylate cyclase and incubate for a further 15-30 minutes.
-
Terminate the reaction by aspirating the medium and lysing the cells with the provided lysis buffer.
-
Measure the intracellular cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
References
No Information Available for CP-944629 in Cancer Research
Despite a comprehensive search, there is no publicly available scientific literature or data regarding the efficacy of a compound designated CP-944629 in any cancer cell lines. This prevents the creation of a comparative guide as requested.
Initial and subsequent searches for "this compound" in scientific databases and general web searches have failed to identify any relevant information linking this compound to cancer research, pharmacology, or any specific molecular target. The lack of data makes it impossible to fulfill the core requirements of the requested content, which include quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways.
It is possible that "this compound" is an internal development code for a compound that has not yet been disclosed in public literature, a typographical error, or an obsolete designation. Without any foundational information on its mechanism of action or studies detailing its effects, a comparison with other therapeutic alternatives cannot be made.
Therefore, no tables, experimental methodologies, or diagrams can be generated. Researchers and scientists seeking information on this compound are advised to verify the designation and consult internal or proprietary databases if applicable. Should a correct and publicly documented identifier for this compound become available, a full comparative analysis can be undertaken.
A Comparative Analysis of Pfizer's p38 Inhibitor PF-07265803 and Other Clinical-Stage p38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for a multitude of diseases. Numerous pharmaceutical companies have invested in developing selective p38 MAPK inhibitors, with several candidates advancing to clinical trials. This guide provides a comparative benchmark of Pfizer's clinical candidate, PF-07265803 (emprumapimod), against other prominent clinical-stage p38 inhibitors. The information presented herein is intended to support research and drug development efforts in this competitive landscape.
Introduction to p38 MAPK Inhibition
The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stressors such as inflammatory cytokines, leading to the downstream production of pro-inflammatory mediators like TNF-α and IL-1β.[1] Inhibition of the p38 MAPK pathway, particularly the α-isoform, has been a major focus for the development of novel anti-inflammatory therapies.[1] While the therapeutic potential is significant, the clinical development of p38 inhibitors has been challenging, with many candidates failing to demonstrate sufficient efficacy or exhibiting off-target toxicities.[2][3]
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for PF-07265803 and other key clinical p38 inhibitors. This data is compiled from publicly available research and clinical trial information.
Table 1: Biochemical Potency of Clinical p38 Inhibitors
| Compound | Originator | Target(s) | IC50 / Ki | Key Findings |
| PF-07265803 (emprumapimod) | Pfizer | p38 MAPK | Not publicly available | Advanced to Phase 3 for dilated cardiomyopathy.[4][5] |
| BIRB 796 (Doramapimod) | Boehringer Ingelheim | p38α/β/γ/δ, JNK2, c-RAF, Fyn | p38α: Kd = 0.1 nM; IC50 = 38 nM | Potent, allosteric inhibitor with slow dissociation kinetics.[6][7][8] |
| VX-702 | Vertex Pharmaceuticals | p38α | IC50 = 4-20 nM (p38 activation) | 14-fold higher potency for p38α over p38β.[9] |
| SCIO-469 (Talmapimod) | Scios Inc. | p38α | Not publicly available | Selective for p38α over p38β and other kinases.[10][11] |
| AMG 548 | Amgen | p38α/β | p38α: Ki = 0.5 nM; p38β: Ki = 36 nM | Highly potent inhibitor of LPS-stimulated TNFα (IC50 = 3 nM).[12][13] |
| SB239063 | GlaxoSmithKline | p38α/β | p38α: IC50 = 44 nM | >220-fold selectivity over ERK and JNK1.[14][15] |
| Losmapimod | GlaxoSmithKline/Fulcrum Therapeutics | p38α/β | pKi = 8.1 (p38α), 7.6 (p38β) | Selective p38α/β MAPK inhibitor.[16] |
| Dilmapimod (SB-681323) | GlaxoSmithKline | p38 MAPK | Not publicly available | Selective p38 MAPK inhibitor.[17] |
Table 2: Clinical Trial Overview of p38 Inhibitors
| Compound | Indication(s) Studied | Highest Phase of Development | Key Clinical Outcomes |
| PF-07265803 (emprumapimod) | Dilated Cardiomyopathy | Phase 3 | Development halted due to lack of efficacy in the REALM-DCM trial.[5] |
| BIRB 796 (Doramapimod) | Crohn's Disease, Rheumatoid Arthritis | Phase 3 | Failed to show clinical efficacy in Crohn's disease; associated with elevated liver enzymes.[18][19] |
| VX-702 | Rheumatoid Arthritis, Acute Coronary Syndrome | Phase 2 | Showed modest clinical efficacy in RA, with transient suppression of inflammatory biomarkers.[20][21][22][23] |
| SCIO-469 (Talmapimod) | Rheumatoid Arthritis, Multiple Myeloma, Neuropathic Pain | Phase 2 | No significant efficacy in RA; demonstrated analgesic effects in a dental pain model.[3][10][24][25][26] |
| AMG 548 | Inflammatory Diseases | Phase 1 | Associated with an increase in liver enzyme levels.[19] |
| Losmapimod | Facioscapulohumeral Muscular Dystrophy (FSHD), COPD | Phase 3 | Failed to meet the primary endpoint in the Phase 3 REACH trial for FSHD.[16][27][28][29][30] |
| Dilmapimod (SB-681323) | Neuropathic Pain, COPD, Severe Trauma | Phase 2 | Showed a statistically significant reduction in neuropathic pain.[17][31][32][33][34] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the p38 MAPK signaling cascade and a typical experimental workflow for assessing inhibitor potency.
References
- 1. MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P38 Mitogen-activated Protein (MAP) Kinase Inhibitors - Pipeline Insight, 2025 [researchandmarkets.com]
- 5. Pfizer takes pipeline blow as it abandons cardiomyopathy drug | pharmaphorum [pharmaphorum.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome [mdpi.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. SB 239063, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Fulcrum Therapeutics Announces Topline Results from Phase 3 REACH Clinical Trial of Losmapimod in Facioscapulohumeral Muscular Dystrophy (FSHD) » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 17. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Vertex Reports Investigational p38 MAP Kinase Inhibitor, VX-702, Meets Primary Objectives in Phase II Clinical Study in Rheumatoid Arthritis | Vertex Pharmaceuticals [investors.vrtx.com]
- 21. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug evaluation: VX-702, a MAP kinase inhibitor for rheumatoid arthritis and acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies. | Semantic Scholar [semanticscholar.org]
- 24. Novel p38α mitogen-activated protein kinase inhibitor shows analgesic efficacy in acute postsurgical dental pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A 24-week, randomized, double-blind, placebo-controlled, parallel group study of the efficacy of oral SCIO-469, a p38 mitogen-activated protein kinase inhibitor, in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Talmapimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 27. musculardystrophyuk.org [musculardystrophyuk.org]
- 28. musculardystrophynews.com [musculardystrophynews.com]
- 29. neurologylive.com [neurologylive.com]
- 30. Losmapimod Did Not Benefit Patients with Facioscapulohumeral Muscular Dystrophy | Docwire News [docwirenews.com]
- 31. A Randomized Dose-Escalation Study of the Safety and Anti-Inflammatory Activity of the p38 Mitogen-Activated Protein Kinase Inhibitor Dilmapimod in Severe Trauma Subjects at Risk for Acute Respiratory Distress Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. MAPK inhibitor shows promise in clinical trial for neuropathic pain - ProQuest [proquest.com]
- 33. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of CP-944629: A Step-by-Step Guide for Laboratory Professionals
For immediate release – Proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of CP-944629, a potent p38α inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to handle this compound's waste stream responsibly.
Summary of Key Safety and Disposal Information
Adherence to established safety protocols is the first line of defense against chemical hazards. The Safety Data Sheet (SDS) for this compound indicates that it is classified with acute oral toxicity (Category 4).[1] Therefore, it is crucial to handle this compound and its waste with care, utilizing appropriate personal protective equipment (PPE) at all times.
| Hazard Classification & Handling Information for this compound | |
| GHS Classification | Acute toxicity, Oral (Category 4)[1] |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1] |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, appropriate gloves |
| Accidental Spill Cleanup | Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated material as hazardous waste.[1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of solid this compound waste and contaminated materials.
1. Waste Identification and Segregation:
-
All solid waste contaminated with this compound, including unused compounds, contaminated labware (e.g., weigh boats, pipette tips), and personal protective equipment (gloves, etc.), must be treated as hazardous waste.
-
Do not mix this compound waste with incompatible materials such as strong acids, bases, or strong oxidizing and reducing agents.[1]
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and sealable container for collecting solid this compound waste. Plastic containers are often preferred for solid chemical waste.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound"), the primary hazard (e.g., "Toxic"), and the date when the first waste was added to the container.
3. Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
The SAA must be a secure area away from general laboratory traffic.
-
Ensure the waste container is kept closed at all times, except when adding waste.
4. Final Disposal Procedure:
-
Once the waste container is full or has been in the SAA for the maximum allowed time per institutional and local regulations (often up to one year), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash. All hazardous chemical waste must be disposed of through a licensed hazardous waste disposal facility.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
